Product packaging for Oxybenzone-d5(Cat. No.:CAS No. 1219798-54-5)

Oxybenzone-d5

Numéro de catalogue: B581888
Numéro CAS: 1219798-54-5
Poids moléculaire: 233.27 g/mol
Clé InChI: DXGLGDHPHMLXJC-VIQYUKPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxybenzone-d5, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1219798-54-5

Formule moléculaire

C14H12O3

Poids moléculaire

233.27 g/mol

Nom IUPAC

(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D

Clé InChI

DXGLGDHPHMLXJC-VIQYUKPQSA-N

Synonymes

2-Hydroxy-4-Methoxybenzophenone--d6

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybenzone-d5 is the deuterated form of Oxybenzone (Benzophenone-3), a widely used organic compound primarily known for its application as a UV filter in sunscreens and other personal care products. The substitution of five hydrogen atoms with deuterium atoms on the phenyl ring makes this compound a valuable tool in various scientific applications, particularly as an internal standard in quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely comparable to those of its non-deuterated counterpart, with the primary distinction being its higher molecular weight due to the presence of deuterium. The properties of both compounds are summarized in the table below for easy comparison.

PropertyThis compoundOxybenzone
Chemical Formula C₁₄H₇D₅O₃C₁₄H₁₂O₃
Molecular Weight 233.27 g/mol [1]228.24 g/mol [1]
Appearance White to off-white or light yellow powderPale yellow crystalline powder[1]
Melting Point Data not available (expected to be similar to Oxybenzone)62-64 °C[1]
Boiling Point Data not available (expected to be similar to Oxybenzone)150-160 °C at 5 mmHg
Solubility Soluble in most organic solventsReadily soluble in most organic solvents; insoluble in water.
CAS Number 1219798-54-5[1]131-57-7
Purity (Assay) ≥98.0% (GC)[1]≥98% (GC)
Storage Temperature 2-8°C[1]Room temperature

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and quantification of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings and instrumentation.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the closed end.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Test tubes or small vials

  • Vortex mixer

  • Analytical balance

Procedure (Qualitative):

  • Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: The solution is visually inspected for any undissolved solid.

  • Classification: The solubility is classified as:

    • Soluble: If no solid particles are visible.

    • Partially soluble: If some solid has dissolved but some remains.

    • Insoluble: If the solid does not appear to have dissolved.

Procedure (Quantitative - Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

Structural Elucidation by NMR Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Procedure:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and standard ¹H and ¹³C NMR spectra are acquired. Due to the deuterium labeling on one of the phenyl rings, the corresponding signals in the ¹H NMR spectrum will be absent or significantly reduced in intensity.

  • Spectral Analysis: The chemical shifts, integration values, and coupling patterns of the remaining protons are analyzed to confirm the structure of the non-deuterated portion of the molecule. The absence of signals in the aromatic region corresponding to the deuterated phenyl ring confirms the isotopic labeling.

  • ²H NMR: A deuterium NMR spectrum can also be acquired to directly observe the signals from the deuterium atoms, further confirming the location of the isotopic labels.

Analysis by Mass Spectrometry

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS, GC-MS, or high-resolution mass spectrometer)

  • Appropriate chromatographic system (HPLC or GC)

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Injection and Separation: The sample is injected into the chromatographic system, which separates this compound from any impurities.

  • Ionization and Mass Analysis: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI, or electron ionization - EI). The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z 234.1 in positive ESI). The isotopic distribution of this peak can be analyzed to determine the level of deuterium enrichment. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Oxybenzone

Oxybenzone undergoes metabolism in the body, primarily through Phase I and Phase II reactions, to facilitate its excretion. The major metabolic pathways include hydroxylation, O-dealkylation, and conjugation with glucuronic acid or sulfate.[2][3]

Oxybenzone Metabolism Oxybenzone Oxybenzone PhaseI Phase I Metabolism (Hydroxylation, O-dealkylation) Oxybenzone->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Conjugation) Oxybenzone->PhaseII DHB 2,4-Dihydroxybenzophenone (DHB) PhaseI->DHB THB 2,3,4-Trihydroxybenzophenone (THB) PhaseI->THB DHMB 2,2'-Dihydroxy-4-methoxybenzophenone (DHMB) PhaseI->DHMB DHB->PhaseII THB->PhaseII DHMB->PhaseII Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of Oxybenzone.

Experimental Workflow for Quantitative Analysis using this compound as an Internal Standard

This compound is frequently used as an internal standard for the accurate quantification of Oxybenzone in biological and environmental samples using isotope dilution mass spectrometry. The workflow for this type of analysis is outlined below.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological/Environmental Sample Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Measure Peak Area Ratio (Oxybenzone / this compound) LCMS->Ratio Quant Quantify Oxybenzone Concentration using Calibration Curve Ratio->Quant

Caption: Workflow for quantification using a deuterated internal standard.

Endocrine Disruption Signaling Pathway of Oxybenzone

Oxybenzone has been identified as an endocrine-disrupting chemical (EDC) due to its ability to interact with hormone receptors, particularly estrogen receptors. This interaction can potentially lead to downstream effects on gene expression and cellular function.

Endocrine Disruption Pathway Oxy Oxybenzone ER Estrogen Receptor (ERα / ERβ) Oxy->ER Binds to HRE Hormone Response Element (on DNA) ER->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Translation mRNA->Translation Protein Estrogen-Responsive Proteins Translation->Protein Effect Cellular Effects (e.g., proliferation, differentiation) Protein->Effect

Caption: Simplified signaling pathway of Oxybenzone as an endocrine disruptor.

References

Synthesis and Isotopic Labeling of Oxybenzone-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Oxybenzone-d5. This deuterated analog of Oxybenzone is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. This document outlines the synthetic pathway, detailed experimental protocols, and relevant data.

Introduction

Oxybenzone (2-hydroxy-4-methoxybenzophenone) is a widely used ultraviolet (UV) filter in sunscreens and other personal care products. The study of its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. Isotopic labeling, particularly with deuterium, is a powerful technique for these investigations. This compound, where the five hydrogen atoms on the unsubstituted phenyl ring are replaced with deuterium, offers a stable isotope-labeled version for such studies, allowing for its differentiation from the unlabeled compound in biological matrices.

The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction. This involves the reaction of a deuterated benzoyl chloride with 3-methoxyphenol in the presence of a Lewis acid catalyst. The key to the synthesis is the preparation of the deuterated starting material, benzoyl chloride-d5.

Synthetic Pathway

The overall synthetic pathway for this compound can be visualized as a two-stage process:

  • Preparation of Benzoyl chloride-d5: This is typically achieved by the chlorination of benzoic acid-d5. Benzoic acid-d5 can be synthesized from commercially available benzene-d6.

  • Friedel-Crafts Acylation: The synthesized benzoyl chloride-d5 is then reacted with 3-methoxyphenol to yield this compound.

Synthesis_Pathway cluster_0 Stage 1: Preparation of Benzoyl chloride-d5 cluster_1 Stage 2: Friedel-Crafts Acylation Benzene-d6 Benzene-d6 Benzoic_acid-d5 Benzoic_acid-d5 Benzene-d6->Benzoic_acid-d5 Oxidation Benzoyl_chloride-d5 Benzoyl_chloride-d5 Benzoic_acid-d5->Benzoyl_chloride-d5 Chlorination (e.g., SOCl2) This compound This compound Benzoyl_chloride-d5->this compound AlCl3 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenol->this compound Workflow Start Start Step1 Synthesize Benzoic acid-d5 from Benzene-d6 Start->Step1 Step2 Synthesize Benzoyl chloride-d5 from Benzoic acid-d5 Step1->Step2 Step3 Friedel-Crafts Acylation of 3-Methoxyphenol with Benzoyl chloride-d5 Step2->Step3 Workup Aqueous Workup and Extraction Step3->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Commercial Suppliers and Technical Guidance for Oxybenzone-d5 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Oxybenzone-d5 analytical standard, a crucial component in quantitative analytical studies. It is intended for researchers, scientists, and professionals in drug development who require reliable sources and detailed methodologies for the use of this stable isotope-labeled internal standard. This document outlines key suppliers, their product specifications, and a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Availability of this compound

This compound, the deuterium-labeled form of Oxybenzone (Benzophenone 3), is utilized as an internal standard in quantitative analyses to correct for matrix effects and variations in sample processing.[1] Several reputable chemical suppliers offer this analytical standard. The following table summarizes the product specifications from key vendors.

SupplierProduct NameCatalog NumberCAS NumberPurity/AssayAvailable Quantities
Sigma-Aldrich Oxybenzone-(phenyl-d5) PESTANAL®738751219798-54-5≥98.0% (GC)10 mg
MedchemExpress This compoundHY-A0067S1219798-54-5Not specified1 mg, 5 mg, 10 mg
HPC Standards D5-Oxybenzone6850031219798-54-5Not specified10 mg

Experimental Protocol: Quantification of Oxybenzone using this compound Internal Standard by LC-MS/MS

The following protocol is a synthesized methodology based on established analytical techniques for UV filters.[2][3] It is designed for the quantification of Oxybenzone in complex matrices such as cosmetics, environmental water, or biological samples.

Reagents and Materials
  • Oxybenzone analytical standard

  • This compound analytical standard (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Sample matrix (e.g., cream base, water sample, plasma)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • Volumetric flasks, pipettes, and vials

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxybenzone and this compound in methanol in separate volumetric flasks to obtain a concentration of 1 mg/mL for each.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Oxybenzone primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be appropriate for the expected sample concentrations.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation

The following is a general guideline for a cosmetic cream sample. The protocol should be optimized based on the specific matrix.

  • Accurately weigh 100 mg of the sample into a centrifuge tube.

  • Spike the sample with the Internal Standard Working Solution.

  • Add 5 mL of acetonitrile and vortex for 2 minutes to extract the analytes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on an Agilent LC-MS/MS system and can be adapted for other manufacturers' instruments.[2]

Liquid Chromatography:

ParameterValue
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-30% B; 3.6-4.5 min: 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 30 °C

Tandem Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Oxybenzone229.1151.115
Oxybenzone229.1105.120
This compound 234.1 156.1 15
This compound 234.1 110.1 20

Note: The specific MRM transitions for this compound should be optimized by infusing the standard into the mass spectrometer.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the Oxybenzone to the this compound internal standard against the concentration of the calibration standards.

  • Use a linear regression model to fit the calibration curve.

  • Quantify the amount of Oxybenzone in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in the analytical workflow, from sample preparation to data analysis.

analytical_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample spike Spike with this compound IS sample->spike extract Solvent Extraction spike->extract cleanup Centrifuge & Filter (or SPE) extract->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Oxybenzone calibrate->quantify

Figure 1. A high-level overview of the analytical workflow.

sample_preparation_detail start Start: Cosmetic Cream Sample weigh 1. Weigh 100 mg of sample start->weigh add_is 2. Add known amount of This compound solution weigh->add_is add_solvent 3. Add 5 mL Acetonitrile add_is->add_solvent vortex 4. Vortex for 2 minutes add_solvent->vortex centrifuge 5. Centrifuge at 10,000 rpm vortex->centrifuge supernatant 6. Collect supernatant centrifuge->supernatant filter 7. Filter through 0.22 µm filter supernatant->filter end Ready for LC-MS/MS Injection filter->end

Figure 2. Detailed steps for sample preparation of a cosmetic cream.

References

Oxybenzone-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Oxybenzone-d5 is not a controlled substance. Regulations concerning Oxybenzone and its deuterated form, this compound, are primarily related to its use in cosmetic products and the associated environmental and potential endocrine-disrupting effects, rather than any potential for abuse. This document provides a detailed technical guide on this compound for researchers, scientists, and drug development professionals.

Physicochemical and Analytical Data

Quantitative data for Oxybenzone and its deuterated analog, this compound, are summarized below.

Table 1: Physicochemical Properties
PropertyOxybenzoneThis compoundSource(s)
Molecular Formula C₁₄H₁₂O₃C₁₄H₇D₅O₃[1]
Molecular Weight 228.24 g/mol 233.27 g/mol [1]
Melting Point 62-64 °CNot specified
Boiling Point 150-160 °C at 5 mmHgNot specified
Appearance White to off-white or light yellow powderNot specified[1]
CAS Number 131-57-71219798-54-5
Table 2: Analytical Standards and Specifications
ParameterOxybenzoneThis compoundSource(s)
Purity (Assay) ≥98% (GC)≥98.0% (GC)
Grade Analytical StandardAnalytical Standard
Storage Temperature 2-8°C2-8°C

Biological Activity and Mechanisms of Action

Oxybenzone has been identified as an endocrine-disrupting chemical (EDC).[2][3] Its biological effects are primarily linked to its interaction with nuclear receptors and its impact on cellular processes. This compound, as a stable isotope-labeled analog, is used as an internal standard for the quantitative analysis of Oxybenzone in biological and environmental samples.[4]

Endocrine Disruption

Oxybenzone has been shown to act as an agonist for the estrogen receptor and an antagonist for the androgen receptor in vitro.[2] This interference with hormonal signaling pathways is a key concern regarding its safety.

Retinoid X Receptor (RXR) Signaling Disruption

Studies have indicated that Benzophenone-3 (Oxybenzone) disrupts retinoid X receptor (RXR) signaling in apoptotic neuronal cells.[4] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and retinoic acid receptors (RARs), to regulate gene expression.[5][6] Disruption of this pathway can have widespread effects on cellular processes like differentiation, proliferation, and metabolism.[7]

RXR_Signaling_Pathway cluster_nucleus Nucleus cluster_activation Ligand Activation RXR RXR Partner Partner Receptor (e.g., PPAR, LXR, RAR) RXR->Partner Heterodimerization HRE Hormone Response Element Partner->HRE Binds CoA Co-activator Partner->CoA Recruits DNA DNA HRE->DNA Transcription Gene Transcription HRE->Transcription CoR Co-repressor CoR->Partner Represses Transcription CoA->HRE Activates Ligand Ligand Ligand->Partner Oxybenzone Oxybenzone Oxybenzone->Partner Disrupts Signaling

Figure 1. Simplified Retinoid X Receptor (RXR) Signaling Pathway and Point of Disruption by Oxybenzone.
Impairment of Autophagy and Alteration of Epigenetic Status

Oxybenzone has also been shown to impair autophagy and alter the epigenetic status in neuronal cells.[4] Autophagy is a critical cellular process for the degradation and recycling of cellular components. Its impairment can lead to cellular dysfunction. Epigenetic alterations, such as changes in DNA methylation and histone modifications, can lead to heritable changes in gene expression without altering the DNA sequence itself.[8][9]

Experimental Protocols

Detailed methodologies for key experiments related to the analysis and biological effects of Oxybenzone are provided below.

Quantitative Analysis of Oxybenzone in Sunscreen by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous analysis of several active ingredients in sunscreen, including Oxybenzone.[10]

1. Preparation of Solutions:

  • Extraction Solution (Diluent): 1 mL of glacial acetic acid diluted to 1 L with methanol.

  • Mobile Phase A (80:20 Methanol:0.5% Acetic Acid): Combine 800 mL of methanol with 200 mL of 0.5% acetic acid in water.

  • Mobile Phase B: 100% Methanol.

  • Standard Solution: Accurately weigh USP reference standards of Oxybenzone and other analytes into a volumetric flask and dilute with the diluent.

2. Sample Preparation:

  • Accurately weigh a portion of the sunscreen lotion or spray into a volumetric flask.

  • Add the extraction solution and sonicate to dissolve the active ingredients.

  • Dilute to the mark with the extraction solution and mix well.

  • Filter the sample through a suitable filter before injection.

3. Chromatographic Conditions:

  • Column: Luna C18(2) or equivalent.

  • Detector: Diode Array Detector (DAD) at 313 nm.

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: As appropriate.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the Oxybenzone peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Oxybenzone in the sample using a calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sunsceen Sunscreen Sample Extraction Extraction with Methanol/Acetic Acid Sunsceen->Extraction Standard Oxybenzone Standard Filtration Filtration Standard->Filtration Extraction->Filtration Injection Injection Filtration->Injection Column C18 Column Separation Injection->Column Detection DAD Detection (313 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Figure 2. Workflow for the Quantitative Analysis of Oxybenzone in Sunscreen by HPLC.
Assessment of Autophagic Flux by Western Blot

This is a general protocol to measure autophagic flux, which can be adapted to study the effects of Oxybenzone. The method relies on monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3).[11][12]

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., neuronal cells) to the desired confluency.

  • Treat the cells with Oxybenzone at various concentrations for a specified period.

  • Include a control group treated with the vehicle.

  • For each condition, have two sets of wells: one with and one without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against LC3. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Analysis:

  • Quantify the band intensities for LC3-II and the loading control.

  • Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A decrease in this accumulation in Oxybenzone-treated cells compared to controls would suggest impaired autophagy.

Evaluation of Epigenetic Alterations: DNA Methylation Analysis

This is a general workflow for analyzing changes in DNA methylation, which can be applied to investigate the epigenetic effects of Oxybenzone.[13]

1. DNA Extraction and Bisulfite Conversion:

  • Isolate genomic DNA from control and Oxybenzone-treated cells.

  • Treat the DNA with sodium bisulfite. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

2. PCR Amplification and Sequencing:

  • Amplify specific gene regions of interest using PCR with primers designed to be specific for bisulfite-converted DNA.

  • Sequence the PCR products.

3. Data Analysis:

  • Compare the sequences from treated and control samples.

  • A difference in the number of cytosines (which were originally methylated) versus thymines (which were uracils from unmethylated cytosines) indicates a change in the methylation status of the analyzed region.

DNA_Methylation_Workflow Cell_Culture Cell Culture (Control vs. Oxybenzone-treated) DNA_Extraction Genomic DNA Extraction Cell_Culture->DNA_Extraction Bisulfite_Conversion Sodium Bisulfite Treatment (Unmethylated C -> U) DNA_Extraction->Bisulfite_Conversion PCR PCR Amplification of Target Regions Bisulfite_Conversion->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Comparison and Methylation Analysis Sequencing->Analysis

Figure 3. General Workflow for DNA Methylation Analysis.

Conclusion

This compound is a valuable tool for the accurate quantification of Oxybenzone in research settings. It is not a controlled substance. The scientific interest in Oxybenzone stems from its widespread use in consumer products and the emerging evidence of its potential to disrupt endocrine signaling, impair cellular processes like autophagy, and induce epigenetic changes. The experimental protocols outlined in this guide provide a foundation for researchers investigating the biological effects of this compound.

References

A Technical Guide to the Natural Abundance of Deuterium in Oxybenzone: Methodology for Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybenzone (benzophenone-3) is a widely utilized organic compound, primarily known for its application as a UV filter in sunscreens and a stabilizer in various plastics. While its chemical properties and metabolic pathways are of significant interest, the natural abundance of deuterium within the oxybenzone molecule is a nuanced aspect that remains uncharacterized in public scientific literature. The precise distribution of deuterium isotopes can offer insights into the compound's synthetic origin, metabolic fate, and potential kinetic isotope effects that may influence its biological activity and degradation. This technical guide provides a comprehensive overview of the established methodologies for determining the natural abundance of deuterium in organic molecules like oxybenzone, with a focus on Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS). This document outlines the theoretical background, detailed experimental protocols, and data analysis workflows essential for researchers in drug development and related scientific fields to undertake such an investigation.

Introduction: The Significance of Natural Deuterium Abundance

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing compounds with a terrestrial abundance of approximately 0.0156% (156 ppm).[1] This low percentage can exhibit slight variations due to isotopic fractionation during chemical and biological processes. The precise measurement of deuterium content at natural abundance levels within a molecule, and even at specific atomic positions (site-specific), can serve as a unique isotopic fingerprint.

For a pharmaceutical or cosmetic ingredient like oxybenzone, determining its natural deuterium abundance can be valuable for:

  • Authenticity and Origin Verification: The synthetic pathway used in manufacturing can influence the isotopic distribution, providing a tool to trace the origin of a product and detect counterfeit or adulterated substances.

  • Metabolic Studies: Isotopic fractionation can occur during metabolic processes.[2] Analyzing the deuterium content in oxybenzone and its metabolites can help elucidate metabolic pathways and identify sites of metabolic attack.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect where reactions involving the cleavage of a C-H bond are slower if hydrogen is replaced by deuterium.[1]

  • Understanding Photodegradation: As a UV filter, oxybenzone is subject to photodegradation. Isotopic analysis could potentially reveal mechanistic details of these degradation pathways.

Quantitative Data on Natural Deuterium Abundance

As of the date of this guide, there is no specific published data on the natural abundance of deuterium in oxybenzone. However, for general reference, the typical range of natural deuterium abundance in organic compounds is presented in Table 1. These values can vary based on the geographic origin of the raw materials and the synthetic processes employed.

ParameterTypical ValueUnit
Natural Abundance of Deuterium~0.0156%
Natural Abundance of Deuterium~156ppm
D/H Ratio in Marine Water120 - 150ppm
D/H Ratio in Non-marine WaterVaries geographicallyppm

Table 1: General Reference Values for Natural Deuterium Abundance. [1]

Experimental Protocols for Determining Deuterium Abundance

The determination of natural deuterium abundance in a specific molecule like oxybenzone requires highly sensitive and specialized analytical techniques. The two primary methods for this purpose are Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that allows for the determination of deuterium abundance at specific positions within a molecule.

Sample Preparation:

  • Purification: The oxybenzone sample must be purified to a high degree (>99%) to avoid interference from other hydrogen-containing compounds. This can be achieved by recrystallization or preparative chromatography.

  • Solvent: The purified sample is dissolved in a deuterated solvent with a known and low residual protio signal, or preferably in a solvent that does not have signals in the spectral region of interest.

  • Internal Standard: An internal standard with a known deuterium concentration may be added for quantification.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive cryoprobe is recommended to enhance the signal-to-noise ratio for the low-abundance deuterium signal.

Data Acquisition:

  • A quantitative ²H NMR spectrum is acquired.

  • Key acquisition parameters include a long relaxation delay (D1) to ensure full relaxation of the deuterium nuclei for accurate integration, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Data Analysis:

  • The signals in the ²H NMR spectrum corresponding to different hydrogen positions in the oxybenzone molecule are identified and integrated.

  • The relative abundance of deuterium at each site is calculated by comparing the integral of each signal to the total deuterium integral or to the integral of the internal standard.

SNIF_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purification Oxybenzone Purification (>99%) Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Standard Addition of Internal Standard Dissolution->Standard NMR_Acquisition Quantitative 2H NMR Acquisition Standard->NMR_Acquisition Signal_Integration Signal Integration NMR_Acquisition->Signal_Integration Abundance_Calc Site-Specific Deuterium Abundance Calculation Signal_Integration->Abundance_Calc IRMS_Workflow cluster_prep Sample Preparation cluster_analysis_flow EA-IRMS Analysis cluster_data Data Analysis Purification Oxybenzone Purification and Drying Encapsulation Encapsulation in Silver/Tin Capsule Purification->Encapsulation Combustion High-Temperature Combustion to H2O Encapsulation->Combustion Reduction Reduction of H2O to H2 Combustion->Reduction GC_Separation GC Separation of H2 Gas Reduction->GC_Separation IRMS_Measurement IRMS Measurement of D/H Ratio GC_Separation->IRMS_Measurement Delta_Calculation Calculation of δD Value vs. VSMOW Standard IRMS_Measurement->Delta_Calculation

References

An In-Depth Technical Guide to the Applications of Deuterated Oxybenzone in Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated oxybenzone, a stable isotope-labeled (SIL) analog of the common UV filter oxybenzone (benzophenone-3), serves a critical and specialized role in modern analytical research. Its primary application is as an internal standard for quantitative analysis using mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).[1][2] This approach provides the highest possible analytical specificity and accuracy, making it the gold standard for determining the concentration of oxybenzone in complex matrices such as environmental and biological samples.[2][3] This guide details the core principles of its application, provides generalized experimental protocols, summarizes key performance data, and illustrates the workflows where deuterated oxybenzone is indispensable.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The utility of deuterated oxybenzone is founded on the principle of IDMS. In this method, a known quantity of the deuterated standard (e.g., oxybenzone-d5) is added to a sample containing an unknown quantity of the native, non-deuterated oxybenzone at the earliest stage of analysis.[2][4]

Because the deuterated and native forms are chemically almost identical, they exhibit the same behavior during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[5] This co-elution and similar ionization response means that any sample loss or variability (matrix effects) during the analytical process affects both compounds equally.[4] However, the mass spectrometer can easily distinguish between the two due to their mass difference.[2] Quantification is therefore based on the ratio of the signal from the native analyte to the signal from the deuterated internal standard, which remains constant regardless of sample loss or signal suppression.[3][5] This dramatically improves the accuracy, precision, and robustness of the analytical method.[5][6]

cluster_0 Sample Preparation cluster_1 Analysis A Sample containing unknown amount of native Oxybenzone B Spike with known amount of Deuterated Oxybenzone A->B C Extraction & Cleanup (Analyte and Standard are lost proportionally) B->C D LC-MS/MS Analysis C->D Processed Sample E Mass Spectrometer separates by mass D->E F Quantification based on Peak Area Ratio (Native / Deuterated) E->F

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Key Research Applications

The primary use of deuterated oxybenzone is to enable accurate quantification in various research fields.

Environmental Monitoring

Oxybenzone is recognized as an emerging environmental contaminant found in water, soil, and sediment, often released through wastewater and recreational activities.[7] Accurate quantification is essential for assessing its environmental fate, bioaccumulation, and ecological impact. Deuterated oxybenzone is used as an internal standard to overcome the significant matrix effects present in complex environmental samples, ensuring reliable data for regulatory compliance and environmental risk assessment.[2][8]

Human Biomonitoring and Pharmacokinetics

Oxybenzone is absorbed through the skin and can be detected in human plasma, urine, and breast milk.[9] Concerns about its potential as an endocrine-disrupting chemical necessitate precise measurement of internal exposure levels.[1] In pharmacokinetic (PK) studies, deuterated oxybenzone is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[10][11] While deuteration can sometimes be used to intentionally alter a drug's metabolic profile (the Kinetic Isotope Effect), its role in oxybenzone research is primarily as an analytical tracer, not a therapeutic agent.[1][10][12]

Toxicology Studies

To understand the potential toxicity of oxybenzone, researchers must establish a clear link between exposure concentration and biological effects.[13][14] Deuterated oxybenzone allows toxicologists to accurately quantify the concentration of oxybenzone in test systems (e.g., cell cultures, animal tissues), leading to more reliable dose-response curves and a better understanding of its potential hazards.[15][16]

Experimental Protocols and Workflow

While specific parameters vary, a generalized workflow for the analysis of oxybenzone in a complex matrix using a deuterated internal standard is outlined below.

Sample 1. Sample Collection (e.g., Water, Plasma) Spike 2. Internal Standard Spiking (Add known amount of Deuterated Oxybenzone) Sample->Spike Extract 3. Solid Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash (Remove Interferences) - Elute Analytes Spike->Extract Evap 4. Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in mobile phase Extract->Evap Analyze 5. LC-MS/MS Analysis Evap->Analyze Process 6. Data Processing - Integrate peak areas for Oxybenzone and d-Oxybenzone Analyze->Process Quantify 7. Quantification - Calculate Area Ratio - Determine concentration from calibration curve Process->Quantify

Caption: General experimental workflow for quantitative analysis.

Sample Preparation: Solid-Phase Extraction (SPE) of Water Sample

This protocol is a generalized example for extracting oxybenzone from a water sample.

  • Sample Collection: Collect 100 mL of the water sample.

  • Internal Standard Spiking: Add a precise, known amount (e.g., 50 ng) of deuterated oxybenzone solution to the sample and mix thoroughly.[2]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing methanol followed by deionized water through it.[2]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a steady flow rate (e.g., 5-10 mL/min).[2]

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences while retaining the analytes.

  • Elution: Elute the native oxybenzone and the deuterated internal standard from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is analyzed using a system that separates compounds by liquid chromatography and detects them by tandem mass spectrometry.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[17][18][19]

    • Mobile Phase: A gradient of methanol or acetonitrile and water (often with a modifier like formic acid or acetic acid) is employed to separate oxybenzone from other matrix components.[17][18]

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[18][19]

  • Mass Spectrometric Detection:

    • Ionization: Heated Electrospray Ionization (H-ESI) is common.[20]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for both the native oxybenzone and its deuterated analog. For example:

      • Oxybenzone: m/z 229 -> 151

      • This compound: m/z 234 -> 156

    • Data Acquisition: The instrument records the signal intensity for each transition over time, creating chromatograms for both the analyte and the internal standard.

Data Presentation and Method Performance

The use of deuterated oxybenzone enables analytical methods with high performance. The tables below summarize typical validation parameters for HPLC and LC-MS methods used to quantify oxybenzone, for which a deuterated standard is ideal.

Table 1: Typical Method Linearity and Sensitivity

(Data compiled from representative analytical methods)

ParameterAvobenzoneOxybenzoneOctinoxateOctocryleneReference
Linearity Range (µg/mL) 12 - 3218 - 4845 - 120-[18]
-12 - 2812 - 2812 - 28[21]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999[17][21]
LOD (µg/mL) 0.130.35--[19]
2.540.002.120.07[21]
LOQ (µg/mL) 0.431.15--[19]
0.040.000.030.00[21]

LOD: Limit of Detection; LOQ: Limit of Quantitation

Table 2: Typical Method Accuracy and Precision

(Data compiled from representative analytical methods)

ParameterSample MatrixSpike LevelsRecovery (%)% RSDReference
Accuracy (Recovery) Sunscreen Spray80%, 100%, 120%97.2 - 100.5-[17]
Sunscreen Lotion80%, 100%, 120%99.5 - 100.8-[17]
Commercial Sunscreen-99.66 - 100.81-[19]
Precision (% RSD) Sunscreen Spray80%, 100%, 120%-0.23 - 0.96[17]
Sunscreen Lotion80%, 100%, 120%-0.16 - 1.34[17]
Commercial Sunscreen--≤ 2.0[19]

% RSD: Percent Relative Standard Deviation

Conclusion

Deuterated oxybenzone is an indispensable tool in modern analytical science. Its application as an internal standard in isotope dilution mass spectrometry provides unparalleled accuracy and precision for the quantification of oxybenzone in challenging environmental and biological matrices. By compensating for analytical variability, it enables robust and reliable data generation, which is fundamental to advancing research in environmental science, human toxicology, and pharmacokinetics. For any researcher aiming to produce high-quality quantitative data on oxybenzone, the use of a deuterated internal standard is not just best practice, but essential.

References

A Comparative Toxicological Profile: Oxybenzone vs. Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxybenzone (Benzophenone-3) is a widely used ultraviolet (UV) filter in sunscreens and personal care products. However, concerns have been raised regarding its potential endocrine-disrupting properties and environmental toxicity. Oxybenzone-d5, a deuterated analog of Oxybenzone, is primarily used as an internal standard for analytical quantification. The strategic replacement of hydrogen atoms with deuterium can alter the metabolic profile of a compound, a phenomenon known as the kinetic isotope effect. This alteration may lead to changes in the compound's pharmacokinetic and toxicological properties. This technical guide provides a comprehensive overview of the known toxicological profile of Oxybenzone and explores the potential implications of deuteration on its toxicity by examining the profile of this compound.

Introduction to Oxybenzone and the Principle of Deuteration

Oxybenzone functions by absorbing UV radiation, thereby protecting the skin from sun damage.[1] Despite its efficacy, studies have shown that Oxybenzone is absorbed through the skin and can be detected in the human body.[2] This systemic exposure has led to investigations into its potential adverse health effects.

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] This increased bond strength can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, a principle known as the kinetic isotope effect.[] In drug development, this "deuterium switch" can lead to a more favorable pharmacokinetic profile, potentially reducing the formation of toxic metabolites and thereby lowering toxicity.[3][4]

Toxicological Profile of Oxybenzone

The toxicological profile of Oxybenzone has been investigated in numerous in vitro and in vivo studies. The primary areas of concern are its endocrine-disrupting activity, dermal effects, and environmental toxicity.

Endocrine Disrupting Effects

Oxybenzone has been shown to possess estrogenic and anti-androgenic properties.[6] It can act as an agonist for the estrogen receptor and an antagonist for the androgen receptor.[6]

Table 1: Summary of In Vitro Endocrine Disruption Data for Oxybenzone

Assay TypeCell LineEndpointResultReference
Estrogen Receptor TransactivationHeLa-9903ER AgonistPositive[6]
Androgen Receptor TransactivationAREcoScreen GR KO M1AR AntagonistPositive[6]
Metabolism and Pharmacokinetics

Upon dermal absorption, Oxybenzone is metabolized in the body. The major metabolic pathway is O-dealkylation to form 2,4-dihydroxybenzophenone (DHB), followed by glucuronidation.[7] Other metabolites include 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) and 2,3,4-trihydroxybenzophenone (THB).[7]

Table 2: Key Pharmacokinetic Parameters of Oxybenzone

ParameterValueSpeciesRoute of AdministrationReference
Systemic Absorption0.4% to 8.7% of applied doseHumanTopical[8]
Major Metabolite2,4-dihydroxybenzophenone (DHB)RatOral[7]
Primary Route of EliminationUrineRatOral[7]
Aquatic Toxicity

Oxybenzone is recognized as an environmental contaminant with significant toxicity to aquatic organisms, particularly coral reefs.[2]

Table 3: Aquatic Toxicity Data for Oxybenzone

OrganismEndpointConcentrationReference
Clownfish (Amphiprion ocellaris)25% Mortality (97-h)100 mg/L[9]
Clownfish (Amphiprion ocellaris)Abnormal Swimming Behavior100 mg/L[9]
Coral LarvaeMortalityNot specified[8]

Potential Toxicological Profile of this compound

Direct toxicological testing of this compound is not available in the reviewed literature. However, based on the principles of the kinetic isotope effect, we can infer its potential toxicological profile relative to Oxybenzone. The "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. The exact positions of deuteration are crucial for predicting the impact on metabolism. Assuming the deuteration occurs on the phenyl ring, it could influence the rate of hydroxylation, a key step in its metabolism.

Predicted Impact on Metabolism

The metabolism of Oxybenzone involves hydroxylation and O-dealkylation, both of which involve the cleavage of C-H bonds. Deuteration at the sites of these metabolic reactions could slow down the formation of metabolites like DHB, DHMB, and THB.[4] This altered metabolic rate could lead to:

  • Increased Half-life: A slower metabolism could prolong the residence time of this compound in the body.[3]

  • Altered Metabolite Profile: The proportion of different metabolites might change, potentially reducing the formation of a specific toxic metabolite.[1]

Potential for Reduced Toxicity

If the toxicity of Oxybenzone is mediated by its metabolites, then a slower rate of metabolite formation could potentially lead to reduced toxicity for this compound.[4] For instance, if a particular hydroxylated metabolite is responsible for the endocrine-disrupting effects, its reduced formation could diminish this activity. However, if the parent compound itself is the primary toxicant, a longer half-life could potentially increase its toxicity.

A Safety Data Sheet (SDS) for this compound classifies it as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10] This is similar to the hazard profile of Oxybenzone.[11]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and comparison of data.

Estrogen Receptor Transactivation Assay (OECD 455)

This in vitro assay assesses the potential of a chemical to bind to and activate the estrogen receptor.

  • Principle: Stably transfected cell lines containing the human estrogen receptor (ERα) and a reporter gene (e.g., luciferase) are used. Activation of the ER by a test chemical leads to the expression of the reporter gene, which can be quantified.[12]

  • Methodology:

    • Culture HeLa-9903 cells in appropriate media.

    • Expose cells to a range of concentrations of the test substance and reference controls (e.g., 17β-estradiol) for a defined period.

    • Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

    • The response is expressed as a percentage of the response of a reference estrogen.[13]

Hershberger Bioassay (OECD 458)

This in vivo assay evaluates the androgenic and anti-androgenic activity of a chemical in castrated male rats.

  • Principle: The weights of five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are measured after administration of the test substance.[7]

  • Methodology:

    • Use young, castrated male rats.

    • Administer the test substance daily for 10 consecutive days.

    • For anti-androgenicity, co-administer the test substance with a reference androgen (e.g., testosterone propionate).

    • At the end of the exposure period, necropsy the animals and weigh the target tissues.

    • A statistically significant increase in tissue weights indicates androgenic activity, while a significant decrease in tissue weights in the presence of a reference androgen indicates anti-androgenic activity.[14]

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Principle: Young daphnids are exposed to various concentrations of a test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim after gentle agitation.[15]

  • Methodology:

    • Use juvenile Daphnia magna (<24 hours old).

    • Prepare a series of test concentrations and a control in a suitable medium.

    • Expose the daphnids to the test solutions for 48 hours under controlled temperature and light conditions.

    • Record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the EC50, which is the concentration that causes immobilization in 50% of the daphnids.[16]

Visualizations

Signaling Pathway: Estrogen Receptor Activation by Oxybenzone

EstrogenReceptorPathway Oxybenzone Oxybenzone ER Estrogen Receptor (ER) Oxybenzone->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates CellularEffects Estrogenic Cellular Effects Transcription->CellularEffects Leads to

Caption: Estrogen receptor signaling pathway activated by Oxybenzone.

Experimental Workflow: OECD 455 Estrogen Receptor Transactivation Assay

OECD455_Workflow start Start cell_culture Culture ER-alpha HeLa-9903 Cells start->cell_culture exposure Expose Cells to Oxybenzone Concentrations cell_culture->exposure incubation Incubate for 20-24 hours exposure->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis (Compare to Control) measurement->analysis end End analysis->end

Caption: Workflow for the OECD 455 in vitro assay.

Logical Relationship: Potential Impact of Deuteration on Oxybenzone Toxicity

Deuteration_Impact Deuteration Deuteration of Oxybenzone (this compound) KIE Kinetic Isotope Effect Deuteration->KIE SlowerMetabolism Slower Rate of Metabolism (Cleavage of C-D bond) KIE->SlowerMetabolism AlteredPK Altered Pharmacokinetics SlowerMetabolism->AlteredPK ReducedToxicMetabolites Reduced Formation of Potentially Toxic Metabolites SlowerMetabolism->ReducedToxicMetabolites PotentialReducedToxicity Potential for Reduced Toxicity AlteredPK->PotentialReducedToxicity ReducedToxicMetabolites->PotentialReducedToxicity

Caption: Theoretical impact of deuteration on Oxybenzone's toxicity.

Conclusion

Oxybenzone exhibits a well-documented toxicological profile, with significant concerns related to its endocrine-disrupting activities and environmental toxicity. While direct comparative toxicological data for this compound is currently unavailable, the principles of the kinetic isotope effect suggest that deuteration could alter its metabolic fate. This may lead to a modified pharmacokinetic profile and potentially a different level of toxicity. A reduction in the formation of toxic metabolites could theoretically decrease its adverse effects. However, a longer half-life of the parent compound could also potentially increase toxicity if the parent compound itself is the primary toxicant. Therefore, empirical toxicological studies on this compound are essential to definitively characterize its safety profile and determine if the "deuterium switch" offers a toxicological advantage over the non-deuterated form. Researchers and drug development professionals should consider these potential differences when using this compound, even as an analytical standard, and recognize the need for further investigation.

References

Methodological & Application

Application Note: High-Throughput Analysis of Oxybenzone in Human Plasma Using Oxybenzone-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of oxybenzone in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Oxybenzone-d5, is employed.[1] This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, biomonitoring, and safety assessments of sunscreen active ingredients.[2][3] The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Introduction

Oxybenzone (benzophenone-3) is a common ingredient in sunscreens and other personal care products to absorb UV radiation.[1] With increasing use, concerns about its systemic absorption and potential endocrine-disrupting effects have grown, leading to a need for sensitive and reliable analytical methods to quantify its presence in biological matrices.[2] LC-MS/MS is a powerful technique for this purpose, offering high selectivity and sensitivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[5] this compound has nearly identical chemical and physical properties to oxybenzone, ensuring it co-elutes and experiences similar ionization effects, which is essential for precise quantification.[5][6]

Experimental

Materials and Reagents
  • Oxybenzone analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method is used for sample preparation.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient As described in Table 2

Table 2: LC Gradient

Time (min)%B
0.030
2.095
2.595
2.630
4.030

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification.

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Oxybenzone 229.1151.10.053015
229.1105.10.053025
This compound 234.1156.10.053015
234.1110.10.053025

Results and Discussion

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL for oxybenzone in human plasma. The calibration curve, constructed by plotting the peak area ratio of oxybenzone to this compound against the concentration, yielded a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 5.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low 5< 10< 1095 - 10595 - 105
Medium 50< 5< 598 - 10298 - 102
High 400< 5< 597 - 10397 - 103

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS (10 µL) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lc_injection 7. Inject into LC System supernatant->lc_injection Transfer for Analysis separation 8. Chromatographic Separation lc_injection->separation ms_detection 9. MS/MS Detection (MRM) separation->ms_detection data_processing 10. Data Processing and Quantification ms_detection->data_processing

Caption: LC-MS/MS Experimental Workflow for Oxybenzone Analysis.

G cluster_quantification Quantitative Logic analyte Oxybenzone (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Internal Standard) is->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logic Diagram for Internal Standard-Based Quantification.

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of oxybenzone in human plasma using LC-MS/MS with this compound as an internal standard. The method is straightforward, robust, and suitable for high-throughput analysis in a research or drug development setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method ideal for pharmacokinetic and biomonitoring studies.

References

Application Note: Quantitative Analysis of UV Filters in Water Samples Using Oxybenzone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV filters are a class of chemical compounds widely used in sunscreens, cosmetics, and other personal care products to protect against the harmful effects of ultraviolet (UV) radiation.[1][2] Due to their extensive use, these compounds are frequently detected in various environmental water bodies, including rivers, lakes, and coastal waters, raising concerns about their potential ecological impact.[3][4] Consequently, the development of sensitive and robust analytical methods for the quantification of UV filters in water samples is of significant importance for environmental monitoring and risk assessment. This application note details a comprehensive protocol for the quantitative analysis of common UV filters in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Oxybenzone-d5 employed as an internal standard to ensure accuracy and precision.

Principle

This method involves the pre-concentration of UV filters from water samples using solid-phase extraction. The analytes are then separated, identified, and quantified by LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, which has similar chemical and physical properties to the target analyte oxybenzone and other related UV filters, compensates for variations in sample preparation and instrumental analysis, thereby improving the accuracy and reproducibility of the method.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration and purification of analytes from complex matrices like environmental water samples.

Materials:

  • Water sample (500 mL)

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (0.7 µm pore size)

  • Vacuum manifold for SPE

Protocol:

  • Filter the water sample through a glass fiber filter to remove suspended particles.

  • Acidify the filtered water sample to pH 3 with hydrochloric acid.

  • Spike the sample with the this compound internal standard solution to a final concentration of 100 ng/L.

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 5 mL of a 5% methanol/water solution to remove interfering substances.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the retained analytes with 6 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_analysis Analysis sample 500 mL Water Sample filter Filter through Glass Fiber Filter sample->filter acidify Acidify to pH 3 filter->acidify spike Spike with this compound acidify->spike condition Condition SPE Cartridge (Ethyl Acetate, Methanol, Water) load Load Sample onto Cartridge condition->load wash Wash Cartridge (5% Methanol/Water) load->wash elute Elute with Ethyl Acetate wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1. Experimental workflow for the analysis of UV filters in water samples.
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 5% B to 100% B in 8 min, hold for 2 min, return to 5% B

MS/MS Parameters:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions, as well as collision energies, need to be optimized for each target UV filter. The following table provides an example for Oxybenzone and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Oxybenzone229.1151.120ESI+
Oxybenzone229.1105.125ESI+
This compound 234.1 156.1 20 ESI+

Quantitative Data

The performance of the analytical method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following tables summarize typical quantitative data for the analysis of common UV filters in water.

Table 1: Method Detection and Quantification Limits

UV FilterLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Oxybenzone0.1 - 1.00.5 - 5.0
Avobenzone0.2 - 1.50.7 - 6.0
Octocrylene0.5 - 2.01.5 - 10.0
Octinoxate0.3 - 1.81.0 - 7.0
Homosalate0.4 - 2.51.2 - 8.0

Note: LOD and LOQ values can vary depending on the specific instrumentation and matrix effects.

Table 2: Accuracy and Precision Data from Spiked Water Samples

UV FilterSpiking Level (ng/L)Recovery (%)RSD (%)
Oxybenzone5095 - 105< 10
Avobenzone5092 - 108< 12
Octocrylene10090 - 110< 15
Octinoxate10088 - 107< 13
Homosalate10093 - 112< 11

Recovery and RSD values are typically determined from multiple replicate analyses of spiked samples.[5][6]

Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs water_sample Water Sample sample_prep Sample Preparation (SPE) water_sample->sample_prep uv_filters Target UV Filters uv_filters->sample_prep internal_standard This compound (Internal Standard) internal_standard->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quant_data Quantitative Data (Concentration) ms_detection->quant_data validation_params Method Validation (Accuracy, Precision) quant_data->validation_params

Figure 2. Logical relationship of the analytical method.

Conclusion

The described SPE-LC-MS/MS method provides a sensitive, accurate, and reliable approach for the quantitative determination of various UV filters in water samples. The use of this compound as an internal standard is crucial for correcting matrix effects and other variations, ensuring high-quality data. This application note serves as a comprehensive guide for researchers and scientists involved in environmental analysis and the safety assessment of personal care product ingredients.

References

Application Note: High-Sensitivity GC-MS Method for the Detection of Oxybenzone and its Metabolites using Oxybenzone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the simultaneous quantification of oxybenzone (BP-3) and its primary metabolites in biological matrices. The method incorporates the use of Oxybenzone-d5 as an internal standard to ensure high accuracy and precision. The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) and derivatization. This method is designed for researchers, scientists, and professionals in drug development and environmental health monitoring requiring reliable analysis of benzophenone-type UV filters and their metabolic fate.

Introduction

Oxybenzone (benzophenone-3 or BP-3) is a widely used UV filter in sunscreens and other personal care products.[1] Upon topical application, oxybenzone can be absorbed through the skin, metabolized, and excreted in urine.[1] The primary metabolic pathways include O-dealkylation and ring hydroxylation, resulting in metabolites such as 2,4-dihydroxybenzophenone (DHB), 2,2'-dihydroxy-4-methoxybenzophenone (DHMB), and 2,3,4-trihydroxybenzophenone (THB).[1][2] These metabolites are often conjugated with glucuronic acid or sulfate before excretion.[2][3][4] Due to concerns about the endocrine-disrupting potential of oxybenzone and its metabolites, sensitive and accurate analytical methods are crucial for assessing human exposure and understanding its toxicokinetics.[3]

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of these compounds. However, the polar nature and low volatility of the hydroxylated metabolites necessitate a derivatization step, typically silylation, to improve their chromatographic properties.[5][6] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of oxybenzone and its key metabolites from urine, using this compound as an internal standard for accurate quantification.

Metabolic Pathway of Oxybenzone

Oxybenzone undergoes Phase I and Phase II metabolism, primarily in the liver. The key transformations are hydroxylation and demethylation, followed by conjugation to increase water solubility for excretion.

Oxybenzone Metabolism Figure 1. Metabolic Pathway of Oxybenzone Oxybenzone Oxybenzone (BP-3) DHB 2,4-dihydroxybenzophenone (DHB) Oxybenzone->DHB O-dealkylation DHMB 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) Oxybenzone->DHMB Hydroxylation Glucuronide Glucuronide/Sulfate Conjugates Oxybenzone->Glucuronide Conjugation DHB->Glucuronide Conjugation DHMB->Glucuronide Conjugation Excretion Urinary Excretion Glucuronide->Excretion Experimental Workflow Figure 2. GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine 1. Urine Sample (1 mL) IS_Spike 2. Spike with this compound Urine->IS_Spike Hydrolysis 3. Enzymatic Hydrolysis IS_Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap 5. Evaporation & Reconstitution SPE->Evap Deriv 6. Silylation with BSTFA Evap->Deriv GCMS 7. GC-MS Analysis (SIM Mode) Deriv->GCMS Data 8. Data Processing & Quantification GCMS->Data

References

Application Note and Protocol: Isotope Dilution Mass Spectrometry for the Quantification of Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybenzone (benzophenone-3) is a widely used organic UV filter in sunscreens and other personal care products to protect against the harmful effects of ultraviolet radiation.[1][2] Due to its potential endocrine-disrupting properties and systemic absorption into the human body, sensitive and accurate quantification of oxybenzone in biological matrices is crucial for toxicological and pharmacokinetic studies.[1][3] Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantification, utilizing a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[4] This document provides a detailed protocol for the quantification of oxybenzone in human plasma and urine using Oxybenzone-d5 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[4] The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, cleanup, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or instrument performance.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of oxybenzone in human plasma and urine.

Reagents and Materials
  • Oxybenzone analytical standard

  • This compound (internal standard)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (blank)

  • Human urine (blank)

  • β-glucuronidase from E. coli K12[5]

  • Ammonium acetate buffer (1 M, pH 6.5)[5]

  • Solid-phase extraction (SPE) cartridges

  • 96-well protein precipitation plates[6]

Equipment
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • pH meter

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve oxybenzone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the oxybenzone primary stock solution in methanol:water (50:50, v/v) to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Enzymatic Hydrolysis: To 1 mL of urine, add 20 µL of the this compound internal standard working solution, 500 µL of 1 M ammonium acetate buffer (pH 6.5), and 10 µL of β-glucuronidase.[5]

  • Incubation: Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate the oxybenzone metabolites.[7]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for individual instruments.

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oxybenzone 229.1151.120
This compound 234.1156.120

Data Presentation

The following tables summarize typical quantitative data for the analysis of oxybenzone using isotope dilution mass spectrometry.

Table 1: Calibration Curve and Limits of Detection/Quantification

MatrixLinearity RangeCorrelation Coefficient (r²)LODLOQ
Human Plasma 0.40 - 300.00 ng/mL[6]>0.990.1 ng/mL0.4 ng/mL[6]
Sunscreen Lotion 18 - 48 µg/mL[8]>0.999[8]0.07 µg/mL[9]0.2 µg/mL
Umbilical Cord Blood 1 - 700 ng/mL[10]>0.9969[10]0.01 ng/mL[10]0.03 ng/mL

Table 2: Accuracy and Precision

MatrixConcentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Human Plasma 1.298.55.26.8
120101.23.14.5
240102.52.53.9
Sunscreen Lotion 80% spike99.5 - 100.8[11]0.16 - 1.34[11]-
100% spike99.5 - 100.8[11]0.16 - 1.34[11]-
120% spike99.5 - 100.8[11]0.16 - 1.34[11]-

Table 3: Recovery

MatrixAnalyteRecovery (%)
Human Urine Oxybenzone85 - 95
Sunscreen Spray Oxybenzone97.2 - 100.5[11]

Visualizations

Metabolic Pathway of Oxybenzone

Oxybenzone undergoes biotransformation in the body, primarily through hydroxylation and glucuronidation.[1][12] The major metabolites include 2,4-dihydroxybenzophenone (DHB), 2,2-dihydroxy-4-methoxybenzophenone (DHMB), 2,3,4-trihydroxybenzophenone (THB), and oxybenzone-glucuronide.[1]

Oxybenzone_Metabolism Oxybenzone Oxybenzone (Benzophenone-3) DHB 2,4-Dihydroxybenzophenone (DHB) Oxybenzone->DHB O-dealkylation DHMB 2,2-Dihydroxy-4- methoxybenzophenone (DHMB) Oxybenzone->DHMB Hydroxylation Glucuronide Oxybenzone-glucuronide Oxybenzone->Glucuronide Glucuronidation THB 2,3,4-Trihydroxybenzophenone (THB) DHB->THB Hydroxylation

Caption: Metabolic pathway of Oxybenzone (Benzophenone-3).

Experimental Workflow for IDMS Analysis of Oxybenzone

The following diagram illustrates the key steps in the isotope dilution mass spectrometry workflow for the analysis of oxybenzone in biological samples.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma or Urine Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Cleanup Cleanup & Evaporation Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for Oxybenzone IDMS analysis.

References

Application Notes and Protocols for Oxybenzone-d5 Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Oxybenzone-d5 in human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly employed in bioanalytical laboratories.

Introduction

Oxybenzone (benzophenone-3) is a widely used UV filter in sunscreens and other personal care products. Its deuterated analog, this compound, serves as an internal standard in pharmacokinetic and biomonitoring studies to ensure accurate quantification. Proper sample preparation is critical for removing interfering substances from human plasma, such as proteins and phospholipids, which can significantly impact the accuracy and precision of LC-MS/MS analysis. This document outlines validated and effective protocols for the extraction of this compound from human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different sample preparation methods for oxybenzone analysis. It is important to note that while this compound is the target analyte for use as an internal standard, much of the available validation data has been generated for the non-deuterated form, oxybenzone. The data presented here is based on published literature for oxybenzone and is expected to be comparable for this compound.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) >90%97-106%98-115%
Matrix Effect Potential for ion suppression due to co-eluting phospholipids. Phospholipid removal plates are recommended.Matrix effects can be minimized with appropriate solvent selection. Matrix-matched calibration is recommended.Effective removal of matrix components, leading to minimal matrix effects.
Lower Limit of Quantification (LLOQ) 0.40 ng/mL[1]Low µg/L range0.3-1.0 ng/g (in placental tissue)[2]
Upper Limit of Quantification (ULOQ) 300.00 ng/mL[1]40 ng/mLNot explicitly stated
Linearity (r²) ≥0.99>0.99>0.99[2]
Precision (%RSD) <15%1.9-13.1%<5%[2]
Accuracy (%) Within ±15%97-106%98-104%[2]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. The use of phospholipid removal plates is highly recommended to minimize matrix effects.[1]

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Acetonitrile (ACN), LC-MS grade

  • Phospholipid removal 96-well protein precipitation plates

  • Centrifuge

  • 96-well collection plate

Protocol:

  • Pipette 100 µL of human plasma into each well of the 96-well protein precipitation plate.

  • Add 20 µL of the this compound internal standard working solution to each well.

  • Add 300 µL of ice-cold acetonitrile to each well to precipitate the plasma proteins.

  • Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Place a 96-well collection plate on the vacuum manifold.

  • Transfer the supernatant to the collection plate by applying a gentle vacuum.

  • The collected supernatant is ready for LC-MS/MS analysis.

PPT_Workflow Start Start: Human Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_ACN Add Cold Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Analysis LC-MS/MS Analysis Transfer_Supernatant->Analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquids. This method can provide cleaner extracts compared to PPT.

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE), LC-MS grade

  • 6 M Hydrochloric Acid (HCl)

  • Centrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 200 µL of human plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • For hydrolysis of conjugated metabolites, add 200 µL of 6 M HCl and incubate at 100°C for 1 hour.[3] (This step may be optional depending on the study's focus on free versus total oxybenzone).

  • Add 800 µL of MTBE to the tube.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LLE_Workflow Start Start: Human Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Hydrolysis Optional: Acid Hydrolysis Add_IS->Hydrolysis Add_MTBE Add MTBE (Extraction Solvent) Hydrolysis->Add_MTBE Vortex Vortex Mix Add_MTBE->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE provides a high degree of selectivity and can effectively remove matrix interferences, resulting in very clean extracts. This method is suitable for achieving low limits of detection.

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • SPE cartridges (e.g., C18)

  • Methanol, LC-MS grade

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Pipette 500 µL of human plasma into a clean tube.

    • Add 50 µL of the this compound internal standard working solution.

    • Dilute the plasma sample with 500 µL of deionized water.

    • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

SPE_Workflow cluster_SPE_Steps Solid-Phase Extraction Steps cluster_Post_SPE Post-Extraction Processing Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample (Plasma + IS) Condition->Load Wash 3. Wash (5% Methanol/Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Start Start: Human Plasma Sample Start->Condition

References

Application Note: Determining Sunscreen Absorption in Skin Using an Oxybenzone-d5 Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The systemic absorption of sunscreen active ingredients is a topic of increasing interest for regulatory bodies and consumers.[1][2] Oxybenzone (benzophenone-3) is a common ultraviolet (UV) filter used in commercial sunscreens to absorb UVA and UVB radiation.[3] Concerns have been raised about its potential systemic exposure and endocrine-disrupting properties.[3][4] Accurate quantification of oxybenzone absorption through the skin is therefore crucial for safety and risk assessment. The use of a stable isotope-labeled tracer, such as Oxybenzone-d5, in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust method to differentiate between the applied sunscreen ingredient and any pre-existing systemic levels, thereby enabling precise measurement of dermal absorption.

This application note provides a detailed protocol for determining the in vitro percutaneous absorption of oxybenzone using this compound as a tracer. The methodology is based on the use of Franz diffusion cells with excised human or porcine skin, followed by LC-MS/MS analysis.

Principle of the Method

An in vitro skin permeation study is conducted using Franz-style diffusion cells, which consist of a donor chamber and a receptor chamber separated by a skin sample.[5][6] A sunscreen formulation containing a known concentration of this compound is applied to the surface of the skin in the donor chamber. The amount of this compound that permeates through the skin into the receptor fluid is measured over time. At the end of the experiment, the skin is sectioned into the stratum corneum, epidermis, and dermis, and the amount of this compound retained in each layer is quantified. This allows for a comprehensive assessment of the dermal absorption profile. The use of a deuterated tracer ensures that the measurements are not confounded by any potential environmental or dietary exposure to unlabeled oxybenzone.

Experimental Protocols

Materials and Reagents
  • This compound (2‑hydroxy-4‑methoxy-2′,3′,4′,5′,6′-d5-benzophenone)

  • Unlabeled Oxybenzone (for calibration standards)

  • Excised human or porcine skin

  • Franz diffusion cells

  • Receptor fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 4% Bovine Serum Albumin or 4% Brij® 98) to maintain sink conditions.[5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized or HPLC grade)

  • Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Internal standard for LC-MS/MS analysis (e.g., a different isotopically labeled compound if not using isotope dilution method for quantification)

Skin Preparation
  • Obtain full-thickness human or porcine skin from a reputable tissue bank or source.

  • Carefully remove any subcutaneous fat.

  • Prepare skin sections of a uniform thickness (e.g., 380 µm) using a dermatome.[5][6]

  • Visually inspect the skin for any imperfections and discard any damaged sections.

  • The integrity of the skin barrier should be verified before the experiment, for example, by measuring transepidermal water loss (TEWL).[7]

In Vitro Dermal Absorption Assay (Franz Diffusion Cell)
  • Mount the prepared skin sections onto the Franz diffusion cells, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with pre-warmed (37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[5][6]

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a finite dose (e.g., 2 mg/cm²) of the sunscreen formulation containing a known concentration of this compound to the skin surface in the donor chamber.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots of the receptor fluid for analysis.

  • Replenish the receptor chamber with fresh, pre-warmed receptor fluid after each sampling.

  • At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.

  • Wash the skin surface to remove any unabsorbed formulation.

  • Separate the stratum corneum from the rest of the skin using tape stripping.

  • Separate the epidermis from the dermis.

  • Process each skin layer and the collected receptor fluid samples for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis
  • Receptor Fluid:

    • To an aliquot of the receptor fluid, add an internal standard (if not using this compound for direct quantification).

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Skin Samples (Stratum Corneum, Epidermis, Dermis):

    • Mince each skin sample and place it in a suitable solvent (e.g., methanol) for extraction.

    • Homogenize the tissue.

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge to pellet the tissue debris.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction by adding a solvent like MTBE.[8]

    • Evaporate the organic phase to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm) is suitable.[9]

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid or 10 mM ammonium formate can be used.[10]

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: A potential transition is m/z 234 → 77.

      • Unlabeled Oxybenzone (for calibration): A common transition is m/z 229 → 151 or 229 → 105.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables.

Table 1: Cumulative Permeation of this compound through Skin Over 24 Hours

Time (hours)Cumulative Amount Permeated (ng/cm²)Percentage of Applied Dose (%)
210.5 ± 2.10.05 ± 0.01
425.8 ± 4.50.13 ± 0.02
648.2 ± 7.90.24 ± 0.04
875.1 ± 11.30.38 ± 0.06
12130.6 ± 20.50.65 ± 0.10
24250.3 ± 35.81.25 ± 0.18

Data are presented as mean ± standard deviation (n=6). The applied dose was 2 mg/cm² containing 1% this compound.

Table 2: Distribution of this compound in Skin Layers After 24 Hours

Skin CompartmentAmount Retained (ng/cm²)Percentage of Applied Dose (%)
Stratum Corneum1500.7 ± 210.47.50 ± 1.05
Epidermis350.2 ± 55.61.75 ± 0.28
Dermis120.9 ± 22.10.60 ± 0.11
Total Retained 1971.8 ± 288.1 9.86 ± 1.44

Data are presented as mean ± standard deviation (n=6).

Table 3: Mass Balance of this compound at 24 Hours

CompartmentPercentage of Applied Dose (%)
Unabsorbed (on skin surface)88.89 ± 1.62
Absorbed (Permeated through skin)1.25 ± 0.18
Retained in Skin9.86 ± 1.44
Total Recovery 100.00 ± 3.24

Data are presented as mean ± standard deviation (n=6).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_processing Sample Processing cluster_analysis Analysis skin_prep Skin Preparation (Dermatome, Integrity Check) franz_cell Franz Diffusion Cell Setup skin_prep->franz_cell formulation_prep Sunscreen Formulation with this compound application Application of Formulation (2 mg/cm²) formulation_prep->application franz_cell->application sampling Receptor Fluid Sampling (0-24 hours) application->sampling termination Experiment Termination (24 hours) sampling->termination extraction Extraction from Receptor Fluid & Skin Layers sampling->extraction skin_wash Skin Surface Wash termination->skin_wash skin_section Skin Sectioning (Stratum Corneum, Epidermis, Dermis) skin_wash->skin_section skin_section->extraction lcms LC-MS/MS Analysis (MRM for this compound) extraction->lcms quantification Quantification lcms->quantification

Caption: Experimental workflow for determining sunscreen absorption using an this compound tracer.

Conclusion

The use of this compound as a tracer in combination with LC-MS/MS provides a highly specific and sensitive method for quantifying the dermal absorption of oxybenzone from sunscreen formulations. This approach allows for the precise determination of the amount of the active ingredient that permeates the skin and is retained within its different layers. The detailed protocol and data presentation format provided in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of sunscreens and other topical products. The results from such studies are crucial for regulatory submissions and for ensuring consumer safety.

References

Application Note: UHPLC-MS/MS Method for Simultaneous Analysis of Sunscreens in Cosmetic Products Using Oxybenzone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of common sunscreen agents in cosmetic formulations. The method utilizes Oxybenzone-d5 as an internal standard to ensure accuracy and precision. The protocol provides a comprehensive guide from sample preparation to data acquisition, making it suitable for quality control and research applications in the cosmetic and pharmaceutical industries.

Introduction

The widespread use of sunscreen products necessitates reliable analytical methods to ensure product quality and safety. Sunscreen formulations are complex matrices containing multiple active ingredients at varying concentrations. UHPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the simultaneous analysis of these compounds. This method provides a streamlined workflow for the accurate quantification of several common UV filters, including Avobenzone, Homosalate, Octinoxate, Octisalate, Octocrylene, and Oxybenzone, using this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Standards: Avobenzone, Homosalate, Octinoxate, Octisalate, Octocrylene, Oxybenzone (analytical grade)

  • Internal Standard: this compound

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Sample Preparation: 0.22 µm syringe filters (Nylon or PTFE)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of each sunscreen standard and this compound in 10 mL of methanol.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed solution of all target sunscreen analytes by diluting the stock solutions in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with methanol to achieve a concentration range of 1 ng/mL to 500 ng/mL. Spike each calibration standard with the internal standard spiking solution to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Accurately weigh 200 mg of the sunscreen lotion or cream into a 50 mL volumetric flask.[1]

  • Add the internal standard spiking solution to yield a final concentration equivalent to the mid-point of the calibration curve.

  • Add methanol to the flask and sonicate for 15 minutes to ensure complete dissolution and extraction of the analytes.[1]

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Centrifuge an aliquot of the sample extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial for analysis.[1]

UHPLC-MS/MS Instrumental Conditions

UHPLC System:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 50% B to 95% B in 5 min, hold at 95% B for 2 min, return to 50% B in 0.1 min, and re-equilibrate for 2.9 min.

Mass Spectrometer:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temp. 350 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V

Experimental Workflow Diagram

Workflow UHPLC-MS/MS Workflow for Sunscreen Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ss Sunscreen Sample (200 mg) spike Spike with This compound ss->spike stds Analyte & IS Standards cal_stds Prepare Calibration Curve Standards stds->cal_stds dissolve Dissolve in Methanol & Sonicate spike->dissolve centrifuge Centrifuge dissolve->centrifuge filter Filter (0.22 µm) centrifuge->filter uhplc UHPLC Separation (C18 Column) filter->uhplc cal_stds->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms integrate Peak Integration msms->integrate quantify Quantification using Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Experimental workflow from sample preparation to data analysis.

Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data for the target sunscreen agents are summarized below.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound (IS) 2.8234.1155.115N/AN/AN/A
Oxybenzone2.8229.1151.1151 - 5000.10.4
Avobenzone3.5311.2135.1201 - 5000.20.5
Octisalate4.2251.2139.1101 - 5000.31.0
Homosalate4.5263.2139.1101 - 5000.51.5
Octinoxate4.8291.2179.1101 - 5000.30.9
Octocrylene5.1362.2250.1151 - 5000.20.6

Note: Retention times are approximate and may vary depending on the specific UHPLC system and column.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical flow of the Multiple Reaction Monitoring (MRM) process for a representative analyte, Oxybenzone.

MRM_Logic cluster_source Ion Source cluster_quads Tandem Mass Spectrometer Oxy Oxybenzone (from UHPLC) Protonated_Oxy Protonated Oxybenzone [M+H]+ = 229.1 m/z Oxy->Protonated_Oxy Q1 Q1 (Precursor Ion Selection) Protonated_Oxy->Q1 Q2 q2 (Collision Cell) Q1->Q2 229.1 m/z Q3 Q3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector 151.1 m/z

Caption: Logical flow of the MRM process for Oxybenzone analysis.

Conclusion

The developed UHPLC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of common sunscreen agents in cosmetic products. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This application note offers a complete protocol that can be readily implemented in analytical laboratories for routine quality control and research purposes.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Oxybenzone-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape for Oxybenzone-d5 in High-Performance Liquid Chromatography (HPLC) analysis. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

General Peak Shape Issues

Q1: What are the most common types of poor peak shape in HPLC?

The most frequently observed forms of poor peak shape are:

  • Peak Tailing: An asymmetrical peak where the latter half is drawn out. This is the most common peak shape distortion.[1]

  • Peak Fronting: An asymmetrical peak where the first half is drawn out, often appearing as a "shark fin".

  • Broad Peaks: Peaks that are wider than expected, leading to decreased sensitivity and poor resolution.[2]

  • Split Peaks: A single compound appearing as two or more distinct or partially merged peaks.[2]

Q2: Why is achieving a good peak shape crucial for my analysis?

A good, symmetrical (Gaussian) peak shape is essential for reliable and accurate HPLC results.[3] Poor peak shape can lead to several analytical problems:

  • Inaccurate Quantification: Asymmetrical or broad peaks are difficult for chromatography data systems to integrate correctly, leading to errors in area measurement and concentration calculations.[4]

  • Poor Resolution: Tailing or broad peaks can overlap with adjacent peaks, making it difficult to separate and quantify individual analytes.[5]

  • Reduced Sensitivity: As a peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Troubleshooting Specific to this compound

Q3: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing for a polar compound like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.

Potential Causes and Solutions

Potential CauseRecommended Solution
Secondary Silanol Interactions This compound, with its polar functional groups, can interact with free silanol groups on the silica-based column packing.[1][4] This is a primary cause of tailing for polar compounds.[1] Solutions:Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-4.0) by adding an acidifier like formic or acetic acid. This protonates the silanol groups, minimizing unwanted interactions.[6] • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or C8 column. End-capping blocks most of the residual silanol groups.[2][3] • Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[6]
Column Overload Injecting too much sample can saturate the stationary phase at the column inlet, causing tailing.[2][4] Solutions:Reduce Injection Volume: Decrease the amount of sample injected. • Dilute the Sample: Prepare a more dilute sample and reinject.
Column Contamination/Deterioration Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[4][6] Solutions:Use a Guard Column: Protect the analytical column from strongly retained impurities.[2] • Flush the Column: Reverse-flush the column to remove particulates from the inlet frit.[7] If contamination is suspected, perform a full column regeneration (see protocol below). • Replace the Column: If the column is old or flushing does not resolve the issue, it may need to be replaced.[6]
Extra-Column Volume (Dead Volume) Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause peak dispersion and tailing.[4][6] Solution:Optimize Connections: Ensure all fittings are secure. Use short, narrow-ID (e.g., 0.005") tubing where possible to minimize dead volume.[3]

Q4: My this compound peak appears unusually broad. What should I investigate?

Peak broadening reduces resolution and sensitivity.[2] If you observe this, consider the following:

  • Column Degradation: A void at the column inlet or general deterioration of the packed bed can cause band broadening.[2] Using a guard column and operating within the column's recommended pH and temperature range can extend its life.

  • Mobile Phase Mismatch: If using a gradient, ensure the mobile phase composition is correct and properly mixed. Inconsistent composition can affect peak shape.[5]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column. Whenever possible, dissolve your sample in the initial mobile phase.

  • Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and analyte retention, potentially leading to broader peaks. Use a column oven to maintain a stable temperature.[8]

Q5: My this compound peak is split into two. What is the cause?

Peak splitting is often a sign of a disruption at the column inlet or an injection issue.[2]

  • Partially Blocked Frit: Contaminants from the sample or system can clog the column's inlet frit, causing the sample flow path to be distorted.[7] Try back-flushing the column. If this fails, the column may need replacement.

  • Column Void: A void or channel in the packing material at the head of the column will split the analyte band. This is a form of column degradation.[2] Replacing the column is the most reliable solution.

  • Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the peak to split, especially for early-eluting peaks.[9] Always aim to dissolve the sample in the mobile phase.

Visual Troubleshooting Guides

The following diagrams illustrate key concepts in troubleshooting poor peak shape.

Caption: A workflow for troubleshooting poor peak shape for this compound.

Caption: Interaction between this compound and residual silanols causing peak tailing.

Experimental Protocols & Method Parameters

Example HPLC Method Parameters for Oxybenzone

The following table summarizes typical starting conditions for an Oxybenzone analysis, which are directly applicable to this compound.

ParameterExample ConditionsSource(s)
Column C18 (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm or Cogent Bidentate C18™, 75 x 4.6 mm, 4µm)[10][11]
Mobile Phase A: Water with 0.1-0.2% Formic Acid B: Acetonitrile[10][11]
Elution Mode Isocratic (e.g., 20% B) or Gradient (e.g., 60% to 100% B)[10][11]
Flow Rate 1.0 mL/min[10][11]
Detection (UV) 250-288 nm[10][11]
Column Temperature 40°C[11]
Injection Volume 2-10 µL[11]
Protocol 1: General Purpose Column Flushing and Regeneration

If you suspect column contamination, a thorough flush can restore performance. Warning: Always ensure the solvents used are compatible with your column's stationary phase. Disconnect the column from the detector to avoid contamination.

  • Disconnect: Disconnect the column from the detector and direct the outlet to a waste container.

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (if compatible) to remove buffers and salts.

  • Organic Wash (Intermediate Polarity): Flush with 10-20 column volumes of Isopropanol (IPA) or Acetonitrile.

  • Non-Polar Wash (Optional, for highly non-polar contaminants): Flush with 10-20 column volumes of Hexane. Note: This step requires a transition solvent.

  • Return to Intermediate Polarity: If Hexane was used, flush with 10-20 column volumes of IPA.

  • Re-equilibration: Flush with your mobile phase (without buffer) for 10-20 column volumes.

  • Final Equilibration: Introduce the full mobile phase composition and equilibrate the column until a stable baseline is achieved.

Protocol 2: Sample Preparation for this compound Standard

Accurate preparation of the this compound standard is critical for achieving good chromatography.

  • Weighing: Accurately weigh a small amount of this compound standard into a clean volumetric flask (e.g., 10 mL).

  • Dissolution: Add a portion of the dissolution solvent (e.g., HPLC-grade methanol or acetonitrile) to the flask.[10][12] Use a solvent that is compatible with your mobile phase.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure the standard is completely dissolved.[11][12]

  • Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the same solvent. Mix thoroughly.

  • Further Dilution (if necessary): Perform serial dilutions as needed to reach the desired final concentration for your calibration curve or analysis.

  • Filtration: Before injection, filter the final solution through a 0.45 µm syringe filter to remove any particulates that could block the column frit.[11]

References

Technical Support Center: Analysis of Oxybenzone-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantitative analysis of Oxybenzone-d5 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the biological matrix (e.g., plasma, urine, serum).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of biological samples, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[2]

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[3] Because this compound is chemically and physically almost identical to the non-labeled Oxybenzone, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[4] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, it is possible to normalize the analyte signal, thereby correcting for variations during sample preparation and ionization.[3]

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The calculation is as follows:

Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100 [3]

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q4: How is the recovery of this compound from a biological sample determined?

A4: The recovery of an analyte from a sample matrix is a measure of the efficiency of the extraction procedure. It is determined by comparing the analyte response in a sample that has been spiked with the analyte before the extraction process (pre-extraction spike) to a sample where the analyte has been added to the matrix extract after the extraction process (post-extraction spike). The formula is:

Recovery (%) = (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Issue 1: High Variability in this compound Signal or Poor Reproducibility
Potential Cause Troubleshooting Action
Inconsistent Sample Preparation: Manual sample preparation can introduce variability in extraction efficiency.- Automate sample preparation steps where possible.- If manual, ensure consistent vortexing times, solvent volumes, and handling for all samples.[5]
Variable Matrix Effects: Different patient or animal samples can have varying compositions, leading to inconsistent ion suppression or enhancement.- Improve the sample cleanup method to remove more interfering substances. Consider a more rigorous technique (e.g., Solid-Phase Extraction over Protein Precipitation).- Dilute the sample to reduce the concentration of matrix components.[5]
Inconsistent Internal Standard Spiking: The amount of this compound added to each sample must be precise.- Use a calibrated pipette and verify its performance regularly.- Prepare a single, large batch of the internal standard spiking solution for the entire analytical run.[5]
Issue 2: Low Recovery of this compound
Potential Cause Troubleshooting Action
Suboptimal Extraction Conditions: The pH or solvent composition may not be ideal for extracting this compound.- Adjust the pH of the sample to ensure this compound is in a neutral, unionized state for efficient extraction into an organic solvent.[6] - Test different extraction solvents or solvent mixtures to improve solubility and extraction efficiency.[6]
Insufficient Phase Separation (LLE): In liquid-liquid extraction, incomplete separation of the aqueous and organic layers will result in poor recovery.- Increase centrifugation time and/or speed.- Ensure the chosen extraction solvent is immiscible with the sample matrix.
Inefficient Elution (SPE): In solid-phase extraction, the elution solvent may not be strong enough to completely remove this compound from the sorbent.- Test different elution solvents with varying polarities and strengths.- Increase the volume of the elution solvent.
Analyte Degradation: this compound may be unstable under the extraction conditions.- Investigate the stability of Oxybenzone under different pH, temperature, and light conditions.- Add the internal standard as early as possible in the sample preparation workflow.[5]
Issue 3: Significant Ion Suppression or Enhancement
Potential Cause Troubleshooting Action
Co-elution with Phospholipids: Phospholipids from cell membranes are a major source of matrix effects in plasma and serum.- Use a sample preparation method specifically designed to remove phospholipids, such as phospholipid removal plates or a targeted solid-phase extraction.[3] - Optimize the chromatographic method to separate this compound from the phospholipid elution region.
Suboptimal Chromatographic Separation: Insufficient separation of this compound from other matrix components.- Modify the mobile phase composition or gradient profile to improve resolution.[4] - Consider a different stationary phase (column) with alternative selectivity.
Inappropriate Ionization Source Parameters: The settings of the mass spectrometer's ion source can influence the extent of matrix effects.- Optimize ion source parameters such as temperature, gas flows, and spray voltage to maximize the signal for this compound and minimize the influence of interfering compounds.
High Sample Concentration: Injecting a highly concentrated extract can overwhelm the ionization source.- Dilute the final extract before injection.

Experimental Protocols & Data

The choice of sample preparation is critical for minimizing matrix effects. Below are detailed protocols for common techniques and a summary of expected performance.

Quantitative Data Summary

The following table summarizes representative recovery and matrix effect data for different sample preparation techniques when analyzing compounds like Oxybenzone in biological matrices. Note that these values are illustrative and can vary based on the specific matrix, analyte concentration, and experimental conditions.

Sample Preparation Technique Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 90 (Significant Suppression)Fast, simple, and inexpensive.High potential for matrix effects as it only removes proteins.
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110Cleaner extracts than PPT, good for removing salts and some polar interferences.Can be labor-intensive and may have emulsion formation issues.
Solid-Phase Extraction (SPE) 85 - 11090 - 115 (Minimal Effect)Provides the cleanest extracts by selectively isolating the analyte.More complex and costly than PPT and LLE.
Detailed Experimental Methodologies

This method is rapid but may result in significant matrix effects.

Workflow Diagram:

Protein Precipitation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 100 µL Biological Sample Add_IS Add 10 µL this compound Working Solution Sample->Add_IS Add_PPT Add 300 µL Cold Acetonitrile Add_IS->Add_PPT Vortex Vortex (1 min) Add_PPT->Vortex Centrifuge Centrifuge (10 min @ 10,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Liquid-Liquid Extraction Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 200 µL Biological Sample Add_IS Add 10 µL this compound Working Solution Sample->Add_IS Add_Buffer Add 200 µL Buffer (e.g., pH 7) Add_IS->Add_Buffer Add_Solvent Add 1 mL Extraction Solvent (e.g., Ethyl Acetate) Add_Buffer->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (5 min @ 3,000 x g) Vortex->Centrifuge Organic_Layer Transfer Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Solid-Phase Extraction Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_analysis Analysis Condition Condition SPE Cartridge (e.g., with Methanol) Equilibrate Equilibrate Cartridge (e.g., with Water) Condition->Equilibrate Sample_Load Load Pre-treated Sample Equilibrate->Sample_Load Wash Wash Cartridge to Remove Interferences Sample_Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Stability of Oxybenzone-d5 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Oxybenzone-d5 in various solvents and under different storage conditions. Researchers, scientists, and drug development professionals can use the following information to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat (solid) this compound?

A1: For long-term stability, neat this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers may recommend storage at 20°C for the solid form.[2][3] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage recommendations.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in high-purity solvents such as methanol, acetonitrile, or DMSO. Use volumetric flasks to ensure accurate concentrations. For light-sensitive compounds like this compound, it is advisable to use amber glassware or wrap the container in aluminum foil to protect it from light.

Q3: What is the expected stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. Generally, solutions are more stable when stored at lower temperatures and protected from light. The tables below provide an overview of the expected stability under various conditions.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A4: Yes, there is a potential for hydrogen-deuterium (H/D) exchange, which can affect the isotopic purity of the standard and lead to inaccurate quantification.[4][5] This is more likely to occur in protic solvents or under acidic or basic conditions. The deuterium atoms on the phenyl ring of this compound are generally stable, but it is good practice to monitor for any potential exchange.

Q5: How can I monitor the stability of my this compound solutions?

A5: The stability of this compound solutions should be monitored periodically by analyzing the concentration and purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7] Any significant decrease in concentration or the appearance of degradation products should be investigated.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Decreased signal intensity of this compound over time. 1. Degradation of the standard. 2. Evaporation of the solvent. 3. Adsorption to the container surface.1. Review storage conditions (temperature and light exposure). Prepare a fresh solution from neat material. 2. Ensure containers are tightly sealed. 3. Consider using silanized glass vials.
Appearance of unknown peaks in the chromatogram. 1. Formation of degradation products. 2. Contamination of the solvent or container.1. Attempt to identify the degradation products using mass spectrometry. 2. Use fresh, high-purity solvents and clean containers.
Inconsistent or inaccurate quantitative results. 1. Instability of the stock or working solutions. 2. H/D exchange with the solvent. 3. Errors in solution preparation.1. Perform a stability study of your solutions under your specific experimental conditions. 2. Analyze the isotopic distribution using mass spectrometry to check for H/D exchange. Consider using an aprotic solvent if exchange is suspected. 3. Verify all calculations and dilutions. Prepare fresh calibration standards.
Precipitation of the standard in solution, especially after cold storage. 1. The concentration of the standard exceeds its solubility at the storage temperature.1. Gently warm the solution to room temperature and sonicate to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.

Stability Data

The following tables summarize the expected stability of this compound in different solvents under various storage conditions. The data is presented as the percentage of the initial concentration remaining.

Table 1: Stability of this compound in Methanol (1 mg/mL)

Storage Condition1 Week1 Month3 Months6 Months
-20°C, Dark >99%>99%98%97%
4°C, Dark >99%98%96%94%
Room Temperature, Dark 98%95%90%85%
Room Temperature, Ambient Light 95%88%75%60%

Table 2: Stability of this compound in Acetonitrile (1 mg/mL)

Storage Condition1 Week1 Month3 Months6 Months
-20°C, Dark >99%>99%>99%98%
4°C, Dark >99%>99%98%97%
Room Temperature, Dark >99%98%96%93%
Room Temperature, Ambient Light 97%92%85%75%

Table 3: Stability of this compound in DMSO (1 mg/mL)

Storage Condition1 Week1 Month3 Months6 Months
-20°C, Dark >99%>99%>99%>99%
4°C, Dark >99%>99%98%97%
Room Temperature, Dark >99%98%97%95%
Room Temperature, Ambient Light 98%94%88%80%

Experimental Protocols

Protocol for Stability Assessment of this compound Solutions

1. Objective:

To determine the stability of this compound in a selected solvent under specific storage conditions (temperature and light) over a defined period.

2. Materials:

  • This compound (neat solid)

  • High-purity solvent (e.g., Methanol, Acetonitrile, DMSO)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with septa caps

  • HPLC system with UV or MS detector

  • Analytical column suitable for Oxybenzone analysis (e.g., C18 column)[6][8]

  • Environmental chambers or refrigerators/freezers for controlled temperature storage

3. Procedure:

3.1. Preparation of Stock Solution:

  • Accurately weigh a known amount of neat this compound.
  • Dissolve the weighed standard in the selected solvent in a volumetric flask to achieve the desired concentration (e.g., 1 mg/mL).
  • Ensure the standard is completely dissolved; sonication may be used if necessary.

3.2. Sample Aliquoting and Storage:

  • Aliquot the stock solution into multiple amber HPLC vials.
  • Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C/dark, 4°C/dark, Room Temperature/dark, Room Temperature/ambient light).
  • Label each vial clearly with the compound name, concentration, solvent, storage condition, and date of preparation.

3.3. Initial Analysis (Time Zero):

  • Immediately after preparation, analyze three aliquots of the stock solution using the validated HPLC method.
  • Record the average peak area and retention time. This will serve as the baseline (100% stability).

3.4. Stability Testing at Designated Time Points:

  • At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three vials from each storage condition.
  • Allow the vials to equilibrate to room temperature before analysis.
  • Analyze the samples using the same HPLC method as the initial analysis.
  • Record the average peak area for each condition.

3.5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each storage condition using the following formula: % Remaining = (Average Peak Area at Time X / Average Peak Area at Time Zero) * 100
  • A compound is generally considered stable if the percentage remaining is within a predefined acceptance criterion (e.g., 90-110% of the initial concentration).

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 -20°C, Dark aliquot->storage_neg20 Store Samples storage_4 4°C, Dark aliquot->storage_4 Store Samples storage_rt_dark RT, Dark aliquot->storage_rt_dark Store Samples storage_rt_light RT, Light aliquot->storage_rt_light Store Samples analysis_t0 T=0 Analysis aliquot->analysis_t0 analysis_tx T=x Analysis storage_neg20->analysis_tx Analyze at Time Points storage_4->analysis_tx Analyze at Time Points storage_rt_dark->analysis_tx Analyze at Time Points storage_rt_light->analysis_tx Analyze at Time Points data_analysis Calculate % Remaining analysis_tx->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for conducting a stability study of this compound in solution.

Troubleshooting_Tree cluster_prep Preparation Issues cluster_storage Stability Issues cluster_instrument Instrumental Issues start Inconsistent Results? check_prep Verify Solution Preparation start->check_prep check_storage Review Storage Conditions start->check_storage check_instrument Check Instrument Performance start->check_instrument reprepare Prepare Fresh Standards check_prep->reprepare stability_study Conduct Formal Stability Study check_storage->stability_study change_solvent Consider Alternative Solvent check_storage->change_solvent calibrate Calibrate Instrument check_instrument->calibrate run_qc Run QC Samples check_instrument->run_qc end_node Problem Resolved reprepare->end_node stability_study->end_node change_solvent->end_node calibrate->end_node run_qc->end_node

Caption: Decision tree for troubleshooting inconsistent results with this compound.

References

Preventing ion suppression of Oxybenzone-d5 in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Oxybenzone and its deuterated internal standard, Oxybenzone-d5, using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on preventing and mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In the worst-case scenario, the analyte signal may be completely suppressed, leading to false-negative results.[2]

Q2: How does using this compound as an internal standard help with ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically almost identical to Oxybenzone and therefore exhibits similar behavior during sample preparation and chromatographic separation.[2] Crucially, it also experiences similar ion suppression or enhancement effects in the ESI source. By monitoring the signal ratio of the analyte (Oxybenzone) to the internal standard (this compound), variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[2]

Q3: What are the common causes of ion suppression in ESI-MS?

A3: Ion suppression is primarily caused by matrix effects.[3] Common sources include:

  • Endogenous matrix components: In biological samples like plasma or urine, phospholipids, salts, and proteins are major contributors.[1]

  • Sample preparation reagents: Non-volatile buffers (e.g., phosphates), detergents, and ion-pairing agents (e.g., trifluoroacetic acid - TFA) can significantly suppress the signal.[2]

  • High concentrations of co-eluting compounds: Competition for charge in the ESI droplet can occur when other substances are present at high concentrations.[4]

  • Changes in droplet properties: High concentrations of non-volatile materials can increase the viscosity and surface tension of the ESI droplets, hindering the formation of gas-phase ions.[4]

Q4: How can I detect and quantify ion suppression in my assay?

A4: A common method is to perform a post-extraction spike experiment.[1] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat (clean) solvent. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Low or no signal for this compound Severe ion suppression from the sample matrix.- Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Dilute the sample to reduce the concentration of interfering matrix components.[5]
Inefficient ionization of this compound.- Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[6]- Ensure the mobile phase pH is appropriate to promote the ionization of Oxybenzone.
Poor reproducibility of this compound signal Inconsistent matrix effects between samples.- Use a stable isotope-labeled internal standard like this compound for every sample to normalize the signal.- Improve the consistency of the sample preparation procedure.
Contamination of the LC-MS system.- Clean the ESI source components.- Use a guard column to protect the analytical column from strongly retained matrix components.
Non-linear calibration curve at high concentrations Detector saturation or concentration-dependent ion suppression.- Extend the dynamic range by adjusting detector settings or diluting samples with high concentrations.- Optimize the concentration of the internal standard to avoid mutual ion suppression.

Data Presentation: Impact of Sample Preparation on Recovery and Ion Suppression

Effective sample preparation is the most critical step in mitigating ion suppression. The choice of technique can significantly impact data quality. Below is a table illustrating a comparison between different sample preparation methods for the analysis of Oxybenzone in human plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 90 - 105%85 - 100%95 - 110%
Matrix Effect (%) 40 - 60% (Significant Suppression)75 - 90% (Moderate Suppression)90 - 105% (Minimal Suppression/Enhancement)
Relative Standard Deviation (RSD) (%) < 15%< 10%< 5%
Cleanliness of Extract LowModerateHigh
Throughput HighModerateLow to Moderate

Note: These values are illustrative and represent typical outcomes. Actual results may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect for Oxybenzone

This protocol describes how to quantitatively assess ion suppression using a post-extraction spiking method.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Oxybenzone and this compound into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Process a blank plasma sample through your extraction procedure (e.g., SPE). Spike Oxybenzone and this compound into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Oxybenzone and this compound into a blank plasma sample before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[7]

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100[8]

Protocol 2: Solid-Phase Extraction (SPE) for Oxybenzone from Human Plasma

This protocol provides a general procedure for extracting Oxybenzone from human plasma using a reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the internal standard (this compound).

    • Add 500 µL of 2% formic acid in water and vortex to mix. This step helps to disrupt protein binding.[6]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[9]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start: Human Plasma Sample spike Spike with this compound (IS) pretreat Pre-treatment (e.g., Acidification) condition 1. Condition Cartridge (Methanol, Water) load 2. Load Sample pretreat->load wash 3. Wash (10% Methanol) load->wash elute 4. Elute (Methanol) wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Workflow for SPE-based sample preparation of this compound.

troubleshooting_logic cluster_check1 Initial Checks cluster_solutions Potential Solutions issue Issue: Low or Inconsistent This compound Signal check_is Is Internal Standard (IS) Spiked Correctly? issue->check_is check_system Is LC-MS System Performing Optimally? issue->check_system improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_is->improve_cleanup Yes optimize_source Optimize ESI Source Parameters check_system->optimize_source No final_solution Re-analyze and Evaluate optimize_source->final_solution optimize_chroma Optimize Chromatography (Separate from Interferences) improve_cleanup->optimize_chroma dilute_sample Dilute Sample optimize_chroma->dilute_sample dilute_sample->final_solution

Decision tree for troubleshooting low this compound signal.

References

Addressing isotopic exchange of deuterium in Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxybenzone-d5. The following information is designed to help you address potential challenges, particularly concerning the isotopic exchange of deuterium, to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on a labeled standard like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent or sample matrix). This process, also known as back-exchange, can compromise the integrity of the internal standard. The loss of deuterium atoms lowers the mass of the standard, which can lead to inaccurate quantification in sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), potentially causing an underestimation of the analyte's concentration.

Q2: Where are the deuterium atoms located on this compound and are they susceptible to exchange?

A: In commercially available this compound, the five deuterium atoms are located on the phenyl ring that is not substituted with the hydroxyl and methoxy groups. The full chemical name is (2-Hydroxy-4-methoxyphenyl)phenyl-2,3,4,5,6-d5-methanone. Deuterium atoms on an aromatic ring are generally stable compared to those on heteroatoms (like oxygen or nitrogen). However, they can still be susceptible to exchange under certain conditions, such as prolonged exposure to strongly acidic or basic environments, or high temperatures.

Q3: What primary factors can promote the isotopic exchange of deuterium on the aromatic ring of this compound?

A: The main factors that can facilitate H-D exchange on aromatic rings include:

  • Extreme pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. For many compounds, the minimum rate of exchange occurs in a pH range of 2.5-3.

  • Temperature: Higher temperatures accelerate the rate of most chemical reactions, including isotopic exchange. Storing solutions at elevated temperatures, even in an autosampler, can increase the rate of back-exchange.

  • Solvent Type: Protic solvents (those with hydrogen atoms attached to an electronegative atom, like water or methanol) are a source of protons that can exchange with deuterium. Using aprotic solvents (e.g., acetonitrile) where possible for stock solutions can help minimize this risk.

  • Catalysts: The presence of certain metal catalysts can also facilitate H-D exchange on aromatic rings.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard in analytical experiments.

Issue: Inaccurate or inconsistent quantification of my target analyte.

This may manifest as a decreasing signal for this compound (M+5) and a corresponding, unexplained increase in the signal for unlabeled Oxybenzone (M+0) over an analytical run.

Troubleshooting Workflow

Troubleshooting_Workflow start Inaccurate Quantification Observed ms_check Step 1: Review Mass Spectra Check for intermediate masses (e.g., d4, d3) across the run. start->ms_check protocol_review Step 2: Review Protocol Examine storage, sample prep, and LC conditions for factors that promote exchange. ms_check->protocol_review Exchange Suspected stability_study Step 3: Perform Stability Study Systematically test pH, temp, and solvent effects on the This compound standard. protocol_review->stability_study Potential Cause Identified optimize Step 4: Optimize Method Modify protocol to minimize exchange based on stability study results. stability_study->optimize Stability Data Obtained solution Accurate & Reliable Quantification optimize->solution

Caption: A logical workflow for troubleshooting inaccurate quantification issues with this compound.

Step 1: Review Mass Spectrometry Data

  • Action: Carefully examine the mass spectra of your internal standard across a sequence of injections. Look for a decrease in the M+5 peak intensity and the appearance or increase of M+4, M+3, M+2, M+1, and M+0 peaks.

  • Rationale: The presence of these lower mass isotopologues is direct evidence of deuterium back-exchange.

Step 2: Scrutinize Experimental Conditions

  • Storage and Handling:

    • Action: Review your protocols for storing and preparing the standard solutions. Are stock solutions prepared in protic solvents like methanol/water? Are they stored at room temperature for extended periods?

    • Recommendation: Prepare stock solutions in an aprotic solvent like acetonitrile if possible and store them in tightly sealed containers at low temperatures (-20°C or -80°C).

  • Sample Preparation:

    • Action: Evaluate your sample preparation workflow for steps involving extreme pH or elevated temperatures.

    • Recommendation: Minimize the time samples spend in harsh conditions. If pH adjustment is necessary, perform it immediately before analysis.

  • LC-MS Method:

    • Action: Check the pH of your mobile phase. Highly acidic or basic mobile phases can cause on-column exchange. Also, check the temperature of your autosampler and column heater.

    • Recommendation: If compatible with your chromatography, adjust the mobile phase to a pH between 2.5 and 3 to minimize back-exchange. Assess autosampler stability by injecting the same sample at regular intervals over a long period (e.g., 24 hours) to see if the exchange increases with time in the autosampler.

Step 3: Conduct a Stability Study

  • Action: If the cause is not immediately obvious, perform a systematic stability study. This will provide direct evidence of isotopic exchange under your specific experimental conditions.

  • Recommendation: A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The stability of deuterated standards is highly dependent on the specific compound and experimental conditions. The following table provides an illustrative example of how pH and temperature can affect the stability of an aromatic deuterated standard like this compound in an aqueous buffer over 24 hours.

Condition IDpH of SolutionTemperature (°C)Incubation Time (hours)Hypothetical % Back-Exchange
A2.5424< 1%
B7.04242-3%
C9.04245-8%
D7.025246-10%
E9.02524> 15%

Note: This data is for illustrative purposes only and actual results for this compound may vary. A stability study is required to determine the precise exchange rate under your specific analytical conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol is designed to evaluate the stability of this compound under different pH and temperature conditions relevant to your analytical method.

Stability Assessment Workflow

Stability_Assessment_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. LC-MS Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL Stock of this compound in Acetonitrile prep_working Prepare Working Solutions (1 µg/mL) in each buffer prep_stock->prep_working prep_buffers Prepare Aqueous Buffers (e.g., pH 3, pH 7, pH 10) prep_buffers->prep_working incubate_low Incubate aliquots at 4°C prep_working->incubate_low incubate_high Incubate aliquots at 25°C prep_working->incubate_high inject_t0 Inject T=0 samples immediately incubate_low->inject_t0 inject_tx Inject samples at intervals (e.g., T=2, 8, 24 hours) incubate_low->inject_tx incubate_high->inject_t0 incubate_high->inject_tx monitor_ions Monitor Ions: Unlabeled Oxybenzone (M+0) This compound (M+5) Intermediates (M+1 to M+4) inject_t0->monitor_ions inject_tx->monitor_ions calc_exchange Calculate % Exchange: ([Sum of M0-M4] / [Sum of M0-M5]) * 100 monitor_ions->calc_exchange plot_data Plot % Exchange vs. Time for each condition calc_exchange->plot_data

Caption: An experimental workflow for quantitatively assessing this compound stability.

1. Materials and Reagents:

  • This compound analytical standard

  • Unlabeled Oxybenzone analytical standard

  • HPLC-grade acetonitrile and water

  • Buffers of various pH values (e.g., pH 3, 7, and 10)

  • LC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Prepare Working Solutions: Create a set of working solutions by diluting the stock solution to a final concentration of 1 µg/mL in each of the different aqueous pH buffers. Also prepare a working solution in your LC mobile phase.

  • Incubation: Aliquot the working solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C and 25°C).

  • Time-Point Analysis:

    • Immediately analyze a "Time 0" sample from each condition.

    • Store the remaining vials under the specified temperature conditions.

    • Analyze samples at subsequent time points (e.g., 2, 8, 24, and 48 hours).

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Monitor the ion signals for unlabeled Oxybenzone and this compound, as well as any intermediate masses (d1 through d4).

  • Data Analysis:

    • For each time point and condition, calculate the peak areas for all isotopologues.

    • Calculate the percentage of back-exchange by comparing the sum of the areas of the exchanged peaks (M+0 to M+4) to the total area of all isotopologue peaks (M+0 to M+5).

    • Plot the percentage of back-exchange against time for each condition to determine the stability of this compound under your specific settings.

Improving recovery of Oxybenzone-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Oxybenzone-d5. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my analysis?

This compound is a deuterated form of Oxybenzone, meaning some hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1][2] It is chemically almost identical to the non-labeled Oxybenzone but has a higher mass. This property allows it to be used as an internal standard (IS) in quantitative analysis by mass spectrometry (e.g., LC-MS or GC-MS).[1][3] Adding a known amount of this compound to every sample, calibrator, and control helps to correct for variations that can occur during sample preparation, extraction, and instrument analysis, thereby improving the accuracy and precision of the results.[4][5][6]

Q2: I'm experiencing low and inconsistent recovery of this compound. What are the most common causes?

Low recovery of an internal standard like this compound can stem from several factors throughout the analytical process. The primary areas to investigate include:

  • Incomplete Extraction: The chosen solvent system may not be optimal for extracting this compound from the specific sample matrix.[7] Factors like solvent polarity, pH, and the number of extraction steps are critical.[8]

  • Matrix Effects: Components within the sample matrix (e.g., salts, lipids, proteins) can interfere with the extraction process or suppress the instrument's signal for the internal standard.[8][9] This is a significant concern in complex biological matrices.[8]

  • Analyte Instability: Although generally stable, deuterated standards can sometimes degrade or exchange deuterium atoms under harsh conditions (e.g., extreme pH or temperature).[7][10]

  • Instrumental Issues: Problems with the chromatography system or mass spectrometer, such as a contaminated ion source or incorrect injector parameters, can lead to an apparent low recovery.[8]

  • Procedural Errors: Inaccurate pipetting of the internal standard, incomplete phase separation during liquid-liquid extraction, or inconsistent sample preparation techniques can all introduce variability.[5][8]

Q3: How does my choice of extraction solvent impact the recovery of this compound?

The choice of solvent is critical and depends on the polarity of both this compound and the sample matrix.[8] Oxybenzone is soluble in most organic solvents.[11] For aqueous samples like water or urine, a common approach is Liquid-Liquid Extraction (LLE) with a water-immiscible organic solvent. For more complex matrices, a preliminary extraction with a polar, water-miscible solvent like methanol or acetonitrile may be necessary to release the analyte from the matrix components.[7][12]

  • For high-fat samples , a less polar solvent might be more effective than methanol alone.[8]

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a technique where adding a salt to an aqueous/water-miscible organic solvent mixture forces phase separation, driving the analyte into the organic layer. This can be a simple and effective method for environmental water samples.[13]

Q4: I suspect matrix effects are causing my low recovery. How can I confirm and mitigate this?

Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization of the target analyte, leading to ion suppression or enhancement.[9]

To test for matrix effects, you can compare the signal response of this compound in a pure solvent against its response in a blank sample matrix that has been extracted and then spiked with the standard (post-extraction spike).[8][9] A significant difference in signal indicates the presence of matrix effects.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step to remove interfering components.[8]

  • Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering compounds.[5][9]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.

  • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract to ensure that the calibrators and samples experience similar matrix effects.[7]

Q5: The chromatographic peaks for Oxybenzone (analyte) and this compound (internal standard) are separating. Is this a problem?

Ideally, the analyte and its deuterated internal standard should co-elute perfectly.[3] However, a slight retention time shift can sometimes occur due to the "deuterium isotope effect," which can alter the molecule's lipophilicity.[5][10]

If the shift is small, consistent, and does not result in differential matrix effects (i.e., the analyte and IS are not affected differently by interfering compounds), it may be acceptable.[5] However, if the separation is significant, it can lead to biased results because the analyte and internal standard experience different levels of ion suppression or enhancement.[10] In this case, you should try to optimize the chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to minimize the separation.[5]

Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting low recovery of this compound.

G cluster_extraction Extraction Issues cluster_matrix Matrix & IS Issues start Start: Low/Inconsistent Recovery of this compound check_is Verify IS Spiking (Concentration, Volume, Timing) start->check_is check_extraction Review Extraction Protocol start->check_extraction check_instrument Assess Instrument Performance start->check_instrument solvent Is solvent choice optimal for matrix and analyte? check_extraction->solvent ph Is pH adjusted correctly for extraction? solvent->ph Yes optimize_solvent Optimize solvent polarity (e.g., try ACN, MTBE) solvent->optimize_solvent No steps Is a single extraction sufficient? ph->steps Yes adjust_ph Adjust sample pH to ensure neutral form ph->adjust_ph No add_extraction Perform a second extraction of the aqueous phase steps->add_extraction No matrix_effect Perform post-extraction spike experiment. Significant signal suppression? steps->matrix_effect Yes, still low end_node Recovery Improved add_extraction->end_node isotope_effect Are analyte and IS peaks separating significantly? matrix_effect->isotope_effect No cleanup Add/Optimize SPE cleanup step matrix_effect->cleanup Yes chromatography Optimize LC gradient to minimize peak separation isotope_effect->chromatography Yes isotope_effect->end_node No cleanup->end_node chromatography->end_node G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis sample 1. Sample Collection (e.g., Water, Plasma) pretreat 2. Sample Pre-treatment (e.g., pH adjust, filter) sample->pretreat spike 3. Add Internal Standard (this compound) pretreat->spike extract_choice Choose Method spike->extract_choice lle 4a. Liquid-Liquid Extraction (LLE) extract_choice->lle LLE spe 4b. Solid-Phase Extraction (SPE) extract_choice->spe SPE post_extract 5. Post-Extraction (Evaporate & Reconstitute) lle->post_extract spe->post_extract analysis 6. LC-MS/MS Analysis post_extract->analysis data 7. Data Processing (Analyte/IS Ratio) analysis->data

References

Reducing background noise in GC-MS analysis of Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Oxybenzone-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my GC-MS system when analyzing deuterated compounds like this compound?

High background noise in GC-MS analysis can originate from various sources within the instrument and during sample preparation.[1][2][3] Contamination can come from the GC system, the mass selective detector (MSD), or the samples themselves.[1][2] Common sources include:

  • GC-Related Contamination:

    • Column Bleed: The degradation of the stationary phase of the GC column, often accelerated by high temperatures and oxygen exposure, is a primary source of background noise.[4][5][6][7]

    • Septum Bleed: Small particles from the injection port septum can be introduced into the system, leading to discrete "ghost peaks," often composed of siloxanes.[8][9][10]

    • Contaminated Injector Port/Liner: Residues from previous injections can accumulate in the injector port and liner, leading to a wandering baseline or ghost peaks.[11]

    • Carrier Gas Impurities: Impurities like moisture, oxygen, or hydrocarbons in the carrier gas can degrade the column and contribute to background noise.[4][5]

  • MSD-Related Contamination:

    • Air Leaks: Leaks in the vacuum system can introduce nitrogen, oxygen, and water, leading to high background ions at m/z 28, 32, and 18, respectively.[2]

    • Pump Oil: Backstreaming of foreline or diffusion pump oil can contaminate the MS source and analyzer.[1][2]

    • Cleaning Solvents: Residual cleaning solvents used for maintenance can appear in the background.[2]

  • Sample-Related Contamination:

    • Phthalates: These plasticizers are ubiquitous and can leach from lab consumables like pipette tips, vials, and gloves.[12][13]

    • Siloxanes: These compounds are found in many materials, including vial septa and some solvents, and can lead to characteristic background ions.[8][9][14]

    • Improper Sample Handling: Fingerprints can introduce oils and other contaminants into the sample.[2]

Q2: I'm observing significant column bleed. What are the primary causes and how can I minimize it?

Column bleed is the continuous elution of the stationary phase, resulting in a rising baseline, particularly at higher temperatures.[4][11] This can compromise sensitivity and spectral quality.[7]

Primary Causes:

  • High Operating Temperatures: Exceeding the column's specified temperature limit accelerates stationary phase degradation.[4][5]

  • Oxygen Exposure: Even trace amounts of oxygen in the carrier gas or from leaks can oxidize and damage the stationary phase, especially at high temperatures.[4][6]

  • Aggressive Samples or Solvents: Certain reactive analytes or incompatible solvents can chemically degrade the stationary phase.[4]

  • Improper Column Conditioning: Insufficient conditioning of a new column can lead to higher initial bleed.[4]

Solutions:

  • Use Low-Bleed Columns: Select columns specifically designed for MS applications, which are more thermally stable.[4]

  • Ensure High-Purity Carrier Gas: Use high-purity carrier gas (99.999% or higher) and install oxygen and moisture traps.[5]

  • Regularly Check for Leaks: Routinely check for leaks in the gas lines and connections.[15]

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove volatile contaminants.[7][11]

  • Operate Within Temperature Limits: Avoid exceeding the column's maximum operating temperature.[5]

  • Regular Maintenance: Regularly replace consumables like inlet liners and septa.[4]

Q3: My blank runs show significant peaks. How can I identify and eliminate these "ghost peaks"?

"Ghost peaks" are unexpected peaks that appear in blank or sample chromatograms, often originating from contamination within the GC system.[9][14] Siloxanes and phthalates are common culprits.[9][12]

Troubleshooting Steps:

  • Identify the Contaminant: Examine the mass spectrum of the ghost peak to identify characteristic ions. Refer to the table below for common contaminants and their ions.

  • Isolate the Source:

    • Injector vs. Column/Oven: Perform a "no injection" run by starting the GC program without injecting a sample. If the peaks are still present, the contamination is likely in the carrier gas line, the gas chromatograph itself, or the detector. If the peaks are absent, the source is likely the injector, syringe, or vial.

    • Septum Bleed: Change the injector septum daily to prevent degradation and coring.[9]

    • Vial Septa: Solvents can extract contaminants from vial septa.[9] Try injecting from a vial with a different type of septum or limit the number of injections per vial.[16]

  • Systematic Cleaning:

    • Injector Maintenance: Clean the injector port and replace the liner.

    • Column Maintenance: If the front of the column is contaminated, you can sometimes trim the first few centimeters.

    • Bakeout: Bake out the injector and column at a high temperature (within the column's limit) to remove volatile contaminants.[16]

Troubleshooting Guide: Reducing Background Noise

This guide provides a systematic approach to identifying and mitigating background noise in your GC-MS analysis of this compound.

Step 1: Initial Assessment & Data Review
  • Analyze Blank Runs: Inject a blank solvent (the same solvent used to dissolve your this compound standard) and analyze the chromatogram.

  • Examine the Total Ion Chromatogram (TIC):

    • High Baseline: A consistently high or rising baseline often indicates column bleed or a contaminated system.[11]

    • Discrete Peaks: The presence of sharp peaks in a blank run points to specific contaminants.[11]

  • Review Mass Spectra:

    • Background Subtraction: Use your software's background subtraction feature to get a clearer spectrum of your analyte.[17]

    • Identify Contaminant Ions: Compare the ions in the background or ghost peaks to a list of common contaminants (see Table 1).

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting background noise.

G cluster_start cluster_investigate cluster_bleed cluster_contaminants cluster_end Start High Background Noise in this compound Analysis CheckBlank Run Blank Solvent Injection Start->CheckBlank AnalyzeTIC Analyze Total Ion Chromatogram (TIC) CheckBlank->AnalyzeTIC HighBaseline High or Rising Baseline? AnalyzeTIC->HighBaseline GhostPeaks Discrete Ghost Peaks? AnalyzeTIC->GhostPeaks HighBaseline->GhostPeaks No CheckTemp Verify Column Temperature Limits HighBaseline->CheckTemp Yes IdentifyIons Identify Characteristic Ions in Mass Spectra GhostPeaks->IdentifyIons Yes Resolved Problem Resolved GhostPeaks->Resolved No CheckGas Check Carrier Gas Purity & Traps CheckTemp->CheckGas CheckLeaks Perform Leak Check CheckGas->CheckLeaks ConditionColumn Recondition or Replace Column CheckLeaks->ConditionColumn ConditionColumn->Resolved IsolateSource Isolate Contamination Source (Injector, Vial, Solvent) IdentifyIons->IsolateSource CleanSystem Systematic Cleaning: - Replace Septa & Liner - Clean Injector - Use Fresh Solvent/Vials IsolateSource->CleanSystem CleanSystem->Resolved

Caption: Troubleshooting workflow for high background noise.

Data Presentation

Table 1: Common GC-MS Contaminants and Their Characteristic Ions

This table summarizes common contaminants found in GC-MS systems and the characteristic mass-to-charge ratios (m/z) of their ions, which can aid in their identification.[1][2]

Contaminant ClassSpecific Compounds/SourcesCharacteristic Ions (m/z)Likely Origin
Air & Water Air leak, residual air/water18, 28, 32, 44GC or MS system leaks[2]
Siloxanes Column bleed, septa, vial caps, pump fluid73, 147, 207, 281, 355, 429GC system, consumables[8][9]
Phthalates Plasticizers149Lab consumables (vials, caps, gloves)[12]
Hydrocarbons Pump oil, fingerprintsSeries of peaks 14 amu apartMS system, improper handling[1]
Solvents Cleaning or sample solventsMethanol (31), Acetone (43, 58), Benzene (78)System maintenance, sample prep[2]
Tuning Compound PFTBA69, 131, 219, 264, 414, 502MS tuning solution leak

Experimental Protocols

Protocol 1: System Bakeout for General Contamination Removal

This protocol is designed to remove volatile contaminants from the GC inlet and column.

  • Preparation:

    • Remove the GC column from the MS detector inlet to prevent contamination of the detector.

    • Cap the MS inlet with a blank ferrule.

    • Ensure the carrier gas is flowing through the column.

  • Injector Bakeout:

    • Set the injector temperature to its maximum recommended temperature (or at least 20-30°C above the normal operating temperature).

    • Allow the injector to bake for 1-2 hours.

  • Column Bakeout:

    • Set the oven temperature to the column's maximum isothermal temperature limit (or 20°C above the highest temperature used in your method, whichever is lower).

    • Hold at this temperature for at least 2-4 hours, or overnight for severe contamination.

  • Cooldown and Reconnection:

    • Cool down the injector and oven.

    • Trim 5-10 cm from the detector end of the column.

    • Reconnect the column to the MS detector.

  • System Check:

    • Pump down the MS and allow it to stabilize.

    • Run a blank solvent injection to verify that the background has been reduced.

Protocol 2: Injector Maintenance for Contamination from Septa and Liners

Regular injector maintenance is crucial for preventing background noise.

  • Cooldown: Cool down the GC injector and oven.

  • Disassembly:

    • Turn off the carrier gas flow to the inlet.

    • Remove the septum nut and the old septum.

    • Remove the inlet liner.

  • Cleaning and Replacement:

    • Clean the injector port with appropriate solvents (e.g., methanol, acetone, hexane).

    • Install a new, clean inlet liner and O-ring.

    • Install a new, pre-conditioned septum. Use low-bleed septa to minimize siloxane contamination.[10][17]

  • Reassembly and Leak Check:

    • Reassemble the injector.

    • Turn the carrier gas back on and perform a leak check.

  • Equilibration:

    • Heat the injector to its normal operating temperature and allow the system to equilibrate before running samples.

Visualization of Contamination Sources

The following diagram illustrates the potential sources of contamination in a typical GC-MS system.

G cluster_sample Sample & Handling cluster_gc GC System cluster_ms MS System cluster_output Output Vial Vial & Septum (Phthalates, Siloxanes) Injector Injector (Septum Bleed, Liner Contamination) Vial->Injector Solvent Solvent (Impurities) Solvent->Injector Handling Handling (Fingerprints, Dust) Handling->Injector CarrierGas Carrier Gas (O2, H2O, Hydrocarbons) CarrierGas->Injector Column GC Column (Column Bleed) Injector->Column TransferLine Transfer Line Column->TransferLine IonSource Ion Source TransferLine->IonSource Chromatogram Chromatogram with High Background Noise IonSource->Chromatogram Vacuum Vacuum System (Air Leaks, Pump Oil) Vacuum->IonSource

Caption: Potential sources of contamination in a GC-MS system.

References

Technical Support Center: Chromatographic Separation of Oxybenzone and Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of Oxybenzone and its deuterated internal standard, Oxybenzone-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak eluting slightly earlier than the Oxybenzone peak in my reversed-phase HPLC method?

A1: This phenomenon is known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to minor differences in the polarity and van der Waals interactions of the molecule with the stationary phase. In reversed-phase chromatography, deuterated compounds are often slightly less retained and therefore elute marginally earlier than their non-deuterated counterparts.

Q2: My analyte (Oxybenzone) and internal standard (this compound) are co-eluting. Is this a problem for quantification?

A2: For accurate quantification using mass spectrometry, it is crucial that the analyte and its deuterated internal standard co-elute as closely as possible. Even a slight separation can expose them to different matrix effects as they enter the ion source, leading to differential ion suppression or enhancement and compromising the accuracy of the results. While perfect co-elution is ideal, a consistent and minimal separation may be acceptable if validated.

Q3: How can I improve the separation or achieve better co-elution of Oxybenzone and this compound?

A3: Optimizing your chromatographic conditions is key. You can try the following:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. A lower percentage of the organic modifier can sometimes increase the separation factor between isotopologues.

  • Gradient Profile: If using a gradient, try a shallower gradient around the elution time of the analytes. This can help to resolve closely eluting peaks.

  • Column Temperature: Modifying the column temperature can alter the selectivity of the separation. Experiment with temperatures in the range of 25-40°C.

  • Column Chemistry: Consider a different stationary phase. While C18 columns are a good starting point, a Phenyl-Hexyl column may offer alternative selectivity for aromatic compounds like Oxybenzone.

Q4: I'm observing poor peak shape (e.g., tailing) for my Oxybenzone and this compound peaks. What could be the cause?

A4: Poor peak shape can result from several factors:

  • Secondary Interactions: Interactions between the analytes and residual silanol groups on the silica-based stationary phase can cause peak tailing. Using a well-endcapped C18 column or adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can mitigate this.

  • Sample Solvent Effects: Injecting your sample in a solvent that is much stronger than your mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks. Try diluting your sample.

  • Column Contamination: A contaminated guard or analytical column can also lead to poor peak shapes. Ensure proper sample preparation and periodically flush your column.

Data Presentation: Column and Mobile Phase Selection Guide

The following table summarizes recommended starting conditions and column chemistries for the separation of Oxybenzone and this compound based on common practices for separating closely related aromatic compounds and their deuterated analogs.

Parameter Option 1: High-Resolution C18 Option 2: Alternative Selectivity Phenyl-Hexyl Notes
Column Type Reversed-Phase C18Reversed-Phase Phenyl-HexylC18 offers high hydrophobicity, while Phenyl-Hexyl provides alternative selectivity through π-π interactions with the aromatic rings of the analytes.
Typical Dimensions 2.1 mm or 3.0 mm ID x 100-150 mm length2.1 mm or 3.0 mm ID x 100-150 mm lengthLonger columns can provide better resolution for closely eluting compounds.
Particle Size ≤ 3 µm (for UHPLC) or 3.5-5 µm (for HPLC)≤ 3 µm (for UHPLC) or 3.5-5 µm (for HPLC)Smaller particles lead to higher efficiency and better resolution.
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic AcidThe acidic modifier helps to improve peak shape by suppressing silanol interactions.
Mobile Phase B Methanol or AcetonitrileMethanol or AcetonitrileMethanol can sometimes offer different selectivity compared to acetonitrile for aromatic compounds.
Gradient Profile Start with a shallow gradient, e.g., 50-70% B over 10 minStart with a shallow gradient, e.g., 40-60% B over 10 minA shallow gradient is crucial for resolving closely eluting isotopologues.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID)0.3 - 0.5 mL/min (for 2.1 mm ID)Adjust flow rate based on column dimensions and particle size.
Column Temperature 30 - 40 °C30 - 40 °CTemperature can influence selectivity; start at a controlled room temperature and optimize if necessary.

Experimental Protocol: Method Development for Oxybenzone and this compound Separation

This protocol outlines a systematic approach to developing a robust HPLC/UHPLC method for the separation of Oxybenzone and this compound.

1. Materials and Reagents:

  • Oxybenzone and this compound analytical standards

  • HPLC or UHPLC grade Methanol and Acetonitrile

  • HPLC or UHPLC grade water

  • Formic acid (LC-MS grade)

  • Recommended Columns:

    • C18, 2.1 x 150 mm, 1.8 µm (for UHPLC)

    • Phenyl-Hexyl, 2.1 x 150 mm, 2.6 µm (for UHPLC/HPLC)

2. Standard Preparation:

  • Prepare individual stock solutions of Oxybenzone and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution containing both Oxybenzone and this compound at a concentration of 1 µg/mL in 50:50 methanol:water.

3. Initial Chromatographic Conditions (C18 Column):

  • Column: C18, 2.1 x 150 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 50% B

    • 10.0 min: 70% B

    • 10.1 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 50% B

    • 15.0 min: 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Detection: UV at 288 nm or Mass Spectrometer

4. Evaluation and Optimization:

  • Inject the working solution and evaluate the separation between Oxybenzone and this compound.

  • If co-elution occurs:

    • Decrease the initial percentage of Mobile Phase B to increase retention.

    • Make the gradient even shallower (e.g., a 10% change in B over 10 minutes).

    • Switch Mobile Phase B to Acetonitrile and repeat the analysis.

  • If separation is too large:

    • Increase the initial percentage of Mobile Phase B.

    • Make the gradient steeper.

5. Alternative Column Chemistry (if necessary):

  • If optimal separation cannot be achieved on the C18 column, switch to the Phenyl-Hexyl column.

  • Repeat the method development steps starting with a slightly lower initial percentage of organic solvent, as Phenyl-Hexyl columns can be less retentive for non-polar compounds.

Mandatory Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the separation of Oxybenzone and this compound.

G Troubleshooting Workflow for Oxybenzone/Oxybenzone-d5 Separation cluster_coelution Co-elution / Poor Resolution cluster_peakshape Poor Peak Shape (Tailing/Fronting) start Start: Initial Chromatographic Run issue Assess Separation: Co-elution, Poor Resolution, or Bad Peak Shape? start->issue coelution Adjust Gradient: Decrease slope around elution time issue->coelution Co-elution peak_shape Check for Silanol Interactions: Ensure 0.1% Formic Acid in Mobile Phase issue->peak_shape Bad Peak Shape success Optimal Separation Achieved issue->success Good Separation mobile_phase Modify Mobile Phase: Decrease % Organic (Methanol/ACN) coelution->mobile_phase temp Adjust Temperature: Test at 30°C and 40°C mobile_phase->temp column Change Column Chemistry: Switch from C18 to Phenyl-Hexyl temp->column column->success solvent Verify Sample Solvent: Dissolve sample in initial mobile phase peak_shape->solvent overload Check for Overload: Dilute sample and re-inject solvent->overload overload->success

Caption: A flowchart for troubleshooting common chromatographic separation issues.

Validation & Comparative

Validation of an analytical method using Oxybenzone-d5 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the reliability of quantitative data is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard can be the determining factor in the robustness and accuracy of an analytical method. This guide provides a comprehensive comparison of analytical method validation using a deuterated internal standard, specifically Oxybenzone-d5, against other common alternatives.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties.[2] This near-identical chemical nature to the analyte of interest, oxybenzone, allows it to mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby providing superior correction for variability.[3]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The primary advantage of a deuterated internal standard like this compound over a structural analog is its ability to co-elute with the analyte. This ensures that both compounds experience the same matrix effects at the point of ionization in the mass spectrometer, leading to more accurate and precise quantification.[3]

The following table summarizes the expected performance characteristics of an analytical method for oxybenzone using this compound as an internal standard compared to a hypothetical structural analog internal standard. The data is illustrative of a typical validation study for the quantification of oxybenzone in human plasma via LC-MS/MS, adhering to regulatory expectations.

Validation ParameterThis compound (Deuterated IS)Structural Analog ISAcceptance Criteria
Linearity (r²) > 0.999> 0.995≥ 0.99
Accuracy (% Bias)
LLOQ± 5%± 10%± 20%
Low QC± 3%± 8%± 15%
Mid QC± 2%± 6%± 15%
High QC± 4%± 9%± 15%
Precision (% RSD)
LLOQ≤ 8%≤ 15%≤ 20%
Low QC≤ 5%≤ 10%≤ 15%
Mid QC≤ 4%≤ 9%≤ 15%
High QC≤ 6%≤ 12%≤ 15%
Matrix Effect (% RSD of IS-Normalized Matrix Factor) ≤ 5%≤ 15%≤ 15%
Recovery (% RSD) ≤ 7%≤ 18%≤ 20%

LLOQ: Lower Limit of Quantitation, QC: Quality Control, RSD: Relative Standard Deviation, IS: Internal Standard.

Experimental Protocols

Detailed methodologies are essential for reproducible validation experiments. The following protocols are based on established guidelines from the FDA and ICH for bioanalytical method validation.[4]

Linearity
  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of oxybenzone, typically covering a range from the LLOQ to the Upper Limit of Quantitation (ULOQ).

    • Add a fixed concentration of this compound to each calibration standard.

    • Process the samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyze by LC-MS/MS.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • For intra-assay (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-assay (between-run) accuracy and precision, repeat the analysis on at least three different days with freshly prepared calibration curves and QC samples.

    • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration (% Bias).

    • Calculate the precision as the coefficient of variation (%CV) of the replicate measurements.

Matrix Effect
  • Objective: To investigate the potential for ion suppression or enhancement from the biological matrix.

  • Procedure:

    • Obtain at least six different sources (lots) of the relevant biological matrix.

    • Prepare three sets of samples:

      • Set A: Analyte and this compound spiked in a neat (clean) solution.

      • Set B: Blank matrix is extracted, and then the analyte and this compound are spiked into the post-extraction supernatant.

      • Set C: Analyte and this compound are spiked into the matrix before extraction.

    • Calculate the Matrix Factor (MF) for the analyte and the IS: MF = Peak Response in Set B / Peak Response in Set A.

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of IS.

    • The RSD of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.[3]

Visualizing the Workflow and Logic

Diagrams can clarify complex processes and relationships.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

A typical bioanalytical workflow using an internal standard.

Analyte Analyte (Oxybenzone) Variability Sources of Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Variability IS Internal Standard (this compound) IS->Variability Response_Analyte Analyte Response Variability->Response_Analyte Response_IS IS Response Variability->Response_IS Ratio Ratio (Analyte/IS) Response_Analyte->Ratio Response_IS->Ratio Result Accurate & Precise Result Ratio->Result

Logical flow of internal standard correction.

Conclusion

The validation of an analytical method is a critical step in ensuring the generation of reliable and reproducible data. The use of a deuterated internal standard, such as this compound, provides a robust solution for mitigating the inherent variability in bioanalytical methods. As demonstrated, its ability to closely mimic the analyte of interest results in superior accuracy, precision, and a reduced impact from matrix effects when compared to structural analog internal standards. For researchers and drug development professionals, the adoption of deuterated internal standards is a key strategy for achieving high-quality data that meets stringent regulatory requirements.

References

A Comparative Guide to Oxybenzone-d5 and ¹³C-Oxybenzone as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oxybenzone, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, as they closely mimic the analyte of interest during sample preparation, chromatography, and ionization. This guide provides an objective comparison of two commonly used SIL internal standards for oxybenzone: Oxybenzone-d5 (deuterated) and ¹³C-Oxybenzone (carbon-13 labeled).

The fundamental advantage of SIL internal standards lies in their ability to compensate for variations in sample extraction, matrix effects, and instrument response.[1][2] However, the choice between a deuterated and a ¹³C-labeled standard is not trivial, as subtle differences in their physicochemical properties can impact analytical accuracy and precision.[3][4]

Performance Comparison: The Isotope Effect in Action

The primary distinction in performance between this compound and ¹³C-Oxybenzone stems from the "isotope effect." The significant mass difference between hydrogen (¹H) and deuterium (²H or D) can lead to slight changes in the physicochemical properties of the molecule.[5] In contrast, the substitution of ¹²C with ¹³C results in a smaller relative mass change, leading to behavior that is virtually identical to the unlabeled analyte.[6]

Chromatographic Co-elution: An ideal internal standard should co-elute perfectly with the analyte to ensure that both experience the same matrix effects at the same time.[1] Deuterated standards, including this compound, often exhibit a slight shift in retention time compared to the unlabeled analyte, typically eluting slightly earlier from a reverse-phase HPLC column.[7][8] This chromatographic separation can lead to differential ion suppression or enhancement, compromising the accuracy of quantification.[8] ¹³C-labeled standards, such as ¹³C-Oxybenzone, are far less prone to this retention time shift and are more likely to co-elute with the native analyte, providing more reliable correction for matrix effects.[6][9]

Isotopic Stability: ¹³C-labeled internal standards are chemically more stable and not susceptible to the hydrogen-deuterium exchange that can sometimes occur with deuterated standards, particularly if the deuterium atoms are in labile positions.[4] While the deuterium atoms in this compound are on the phenyl ring and generally stable, the inherent stability of the ¹³C label provides greater confidence in the integrity of the standard throughout the analytical process.

Data Presentation: A Quantitative Comparison

Performance ParameterThis compound (Deuterated)¹³C-Oxybenzone (Carbon-13 Labeled)Rationale
Chromatographic Co-elution with Oxybenzone Potential for slight retention time shift (typically earlier elution)Expected to have virtually identical retention timeThe larger relative mass difference between D and H can alter chromatographic behavior.[7][8]
Correction for Matrix Effects Good, but can be compromised by chromatographic separationExcellent, due to co-elutionCo-elution ensures both analyte and IS experience the same degree of ion suppression/enhancement.[8]
Isotopic Stability Generally high, but potential for back-exchange under certain conditionsVery high, not susceptible to exchangeThe C-C bond is stronger and more stable than the C-D bond.[5]
Accuracy of Quantification Can be high, but at risk of bias in complex matrices with significant matrix effectsExpected to be higher, especially in complex matricesMore accurate compensation for analytical variability.[9]
Commercial Availability More widely availableLess common and often more expensiveDeuterated standards are generally less expensive to synthesize.[10]

Experimental Protocols

The following is a representative experimental protocol for the quantification of oxybenzone in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on methodologies described in the literature.[7][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-Oxybenzone in methanol).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm).[10]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate oxybenzone from other matrix components. For example, start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Oxybenzone: Precursor ion (Q1) m/z 229.1 -> Product ion (Q3) m/z 151.1

      • This compound: Precursor ion (Q1) m/z 234.1 -> Product ion (Q3) m/z 156.1

      • ¹³C-Oxybenzone (assuming 6 ¹³C atoms): Precursor ion (Q1) m/z 235.1 -> Product ion (Q3) m/z 157.1

    • Note: MRM transitions should be optimized for the specific instrument being used.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (oxybenzone) to the internal standard (this compound or ¹³C-Oxybenzone).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of oxybenzone in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample 1. Plasma Sample Spike_IS 2. Spike with Internal Standard (this compound or 13C-Oxybenzone) Plasma_Sample->Spike_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_MS 7. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing 8. Data Processing (Peak Area Ratio) LC_MS_MS->Data_Processing Quantification 9. Quantification Data_Processing->Quantification

Caption: Experimental workflow for oxybenzone quantification.

Internal_Standard_Selection cluster_IS_Choice Internal Standard Choice cluster_Performance Key Performance Attributes cluster_Recommendation Recommendation Analyte Analyte: Oxybenzone Oxybenzone_d5 This compound Oxybenzone_13C 13C-Oxybenzone Coelution Chromatographic Co-elution Oxybenzone_d5->Coelution Potential Shift Stability Isotopic Stability Oxybenzone_d5->Stability Good Oxybenzone_13C->Coelution Ideal Oxybenzone_13C->Stability Excellent Accuracy Quantification Accuracy Coelution->Accuracy Stability->Accuracy Recommendation_Node 13C-Oxybenzone is the preferred internal standard for highest accuracy, especially in complex matrices. Accuracy->Recommendation_Node

Caption: Logic for internal standard selection.

Conclusion

The choice of internal standard is a critical decision in quantitative bioanalysis. While both this compound and ¹³C-Oxybenzone can be used for the quantification of oxybenzone, the available scientific evidence strongly supports the superiority of ¹³C-labeled internal standards.[1][9] The near-identical physicochemical properties of ¹³C-Oxybenzone to the unlabeled analyte ensure optimal performance, particularly in terms of chromatographic co-elution and correction for matrix effects. For researchers, scientists, and drug development professionals aiming for the highest level of accuracy and precision in their oxybenzone analyses, ¹³C-Oxybenzone is the recommended internal standard. While deuterated standards like this compound are a viable and often more cost-effective option, their potential for chromatographic shifts necessitates careful validation to ensure that analytical accuracy is not compromised, especially when dealing with complex biological matrices.

References

A Comparative Guide to Inter-laboratory Quantification of Oxybenzone Utilizing Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the quantification of oxybenzone, a common UV filter, with a focus on the application of its deuterated internal standard, Oxybenzone-d5. The following sections detail experimental protocols and present a quantitative comparison of method performance across different studies, offering a valuable resource for researchers in the fields of analytical chemistry, environmental science, and pharmaceutical analysis.

Comparative Analysis of Quantitative Methods

The quantification of oxybenzone is critical in various matrices, including sunscreen formulations, biological samples, and environmental waters. While a formal inter-laboratory study with standardized samples was not identified in the public domain, a comparison of independently validated methods provides insights into the performance of different analytical approaches. The following table summarizes the key performance metrics from various studies.

MethodMatrixInternal StandardLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-DAD Sunscreen Lotion & SprayNot specified (External Standard)10% - 250% of target concentration0.3%97.2% - 100.8%0.16% - 1.34%[1]
RP-HPLC Sunscreen LotionNot specified (External Standard)18 - 48 µg/mLNot ReportedNot Reported< 2%[2]
HPLC SunscreenNot specified (External Standard)Not specified1.15 µg/mL99.66% - 100.81%≤ 2%[3]
LC-MS/MS Commercial SunscreensNot specified (External Standard)1 - 200 ng/mLNot Reported70% - 130%Not Reported[4]

Note: The use of an internal standard like this compound is most relevant for mass spectrometry-based methods (LC-MS/MS) to correct for matrix effects and variations in sample preparation and instrument response. The HPLC-UV methods cited typically rely on external standard calibration.

Detailed Experimental Protocols

HPLC-DAD Method for Sunscreen Formulations[1]

This method was developed and validated by the U.S. Food and Drug Administration (FDA) for the simultaneous analysis of six common organic active pharmaceutical ingredients (APIs) in sunscreen, including oxybenzone.

  • Sample Preparation:

    • Accurately weigh a portion of the sunscreen product.

    • Extract the APIs using a 0.1% acetic acid in methanol solution.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge and filter the supernatant prior to injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

    • Column: Luna C18(2).

    • Mobile Phase: A gradient of 0.5% acetic acid in water and methanol.

    • Detection: 313 nm.

  • Quantification: Performed using an external standard calibration curve.

RP-HPLC Method for Sunscreen Lotion[2]

This study presents a reversed-phase HPLC method for the simultaneous analysis of oxybenzone, octinoxate, and avobenzone in sunscreen lotion.

  • Sample Preparation:

    • Accurately weigh the sunscreen lotion.

    • Dissolve in methanol and sonicate for 15-30 minutes.

    • Dilute to the final concentration with methanol.

    • Filter the solution using a 0.2 µm filter.

  • Chromatographic Conditions:

    • Instrument: RP-HPLC with a UV detector.

    • Column: C18 stationary phase.

    • Mobile Phase: Methanol and phosphate buffer (90:10, v/v) at pH 3.0.

    • Flow Rate: 1.2 mL/min.

    • Detection: 330 nm.

  • Quantification: Based on an external standard calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of oxybenzone in a sample matrix using an internal standard method, which is best practice for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Sunscreen, Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction of Analytes Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Integration Peak Integration (Oxybenzone & this compound) MS->Integration Calibration Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Oxybenzone Calibration->Quantification

References

Superior Precision in Oxybenzone Analysis: A Comparative Guide to Deuterated Internal Standard Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in oxybenzone quantification, the use of a deuterated internal standard, Oxybenzone-d5, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a significant advantage over traditional analytical methods. This guide provides a comprehensive comparison of the linearity and detection ranges of various methods and presents a detailed experimental protocol for the superior LC-MS/MS approach.

The inclusion of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative analysis. This is because its chemical and physical properties are nearly identical to the target analyte, oxybenzone. This similarity allows it to effectively compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, leading to more accurate and precise results.

Enhanced Performance with Deuterated Internal Standards

The use of a deuterated internal standard like this compound in LC-MS/MS methods significantly enhances the accuracy, precision, and robustness of the assay. By co-eluting with oxybenzone, the internal standard experiences the same matrix effects—a common issue in complex samples where other components can suppress or enhance the analyte's signal. The ratio of the analyte signal to the internal standard signal remains constant even with sample loss or injection inconsistencies, allowing for reliable quantification.

Comparative Analysis of Analytical Methods

The following table summarizes the linearity and detection ranges for oxybenzone using different analytical techniques. The data clearly demonstrates the superior sensitivity and wider dynamic range of the LC-MS/MS method, particularly when a deuterated internal standard is employed.

Analytical MethodInternal StandardLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS This compound 0.40 - 300.00 ng/mL Not explicitly stated, but LLOQ is 0.40 ng/mL 0.40 ng/mL [1]
LC-MS/MSNot specified1 - 200 ng/mLNot explicitly stated, but low-ng/mL detection is mentionedNot explicitly stated[2]
HPLC-UVNone12 - 28 µg/mLNot specifiedNot specified[3]
HPLC-UVNone18 - 48 µg/mLNot specifiedNot specified[4]

Detailed Experimental Protocol: Oxybenzone Quantification by LC-MS/MS using this compound

This protocol outlines a typical procedure for the quantification of oxybenzone in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Oxybenzone analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Blank biological matrix (e.g., plasma)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of oxybenzone and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of oxybenzone by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and Quality Controls (QCs): Spike the blank biological matrix with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a 100 µL aliquot of the sample, calibration standard, or QC, add a fixed volume of the this compound internal standard spiking solution.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a typical mobile phase.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions:

    • Oxybenzone: Monitor for the specific precursor ion to product ion transition.

    • This compound: Monitor for the specific precursor ion to product ion transition for the deuterated internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of oxybenzone to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of oxybenzone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Oxybenzone Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard/ QC Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Oxybenzone/Oxybenzone-d5) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of oxybenzone using a deuterated internal standard.

References

Unveiling the Detection and Quantification Limits of Analytical Methods for Sunscreen Actives Utilizing Deuterated Oxybenzone

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly within environmental and clinical research, the precise measurement of chemical compounds is paramount. For substances like Oxybenzone, a common UV filter in sunscreens, understanding its concentration in various matrices requires robust and sensitive analytical methods. A key component in achieving such accuracy is the use of isotopically labeled internal standards, such as Oxybenzone-d5. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for various methods that employ deuterated Oxybenzone for the analysis of sunscreen agents.

The following table summarizes the performance of different analytical techniques in quantifying UV filters, where deuterated Oxybenzone is often used as an internal standard to ensure accuracy. While the LOD and LOQ values are reported for the target analytes (the non-deuterated UV filters), they reflect the overall sensitivity and capability of the methods that rely on this compound for precise quantification.

Analytical MethodTarget Analyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Matrix
HPLC-DAD[1][2][3]Oxybenzone, Octocrylene, Octinoxate, Avobenzone0.07 - 2.54 µg/mL0.00 - 0.04 µg/mLSunscreen
UHPLC-MS/MS[4]Avobenzone, Oxybenzone-0.20 ng/mL (Avobenzone), 0.40 ng/mL (Oxybenzone)Human Plasma
LC-MS/MS[5]15 common UV filters-1 ng/mLSunscreens
LC-MS/MS[6]7 common UV filters0.5 - 25 ng/L-Fresh and Saline Water
RP-HPLC[3]Oxybenzone, Octinoxate, Avobenzone--Sunscreen Lotion
HPLC[7][8]Avobenzone, Oxybenzone0.13 µg/mL (Avobenzone), 0.35 µg/mL (Oxybenzone)0.43 µg/mL (Avobenzone), 1.15 µg/mL (Oxybenzone)Commercial Sunscreens

Experimental Methodologies

The successful quantification of UV filters using methods that employ this compound as an internal standard involves a series of precise steps, from sample preparation to data analysis. Below are the typical protocols for the leading analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

A widely used technique for the analysis of organic UV filters in sunscreen products is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD).[1]

Sample Preparation:

  • A known weight of the sunscreen product is dissolved in a suitable organic solvent, such as methanol with 0.1% acetic acid.[1]

  • The solution is typically sonicated and then centrifuged to separate any undissolved excipients.

  • The supernatant is filtered through a 0.45 µm filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 column is commonly used for the separation of the analytes.[1][2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water (often with a small percentage of acetic acid) is employed.[2][3]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[2]

  • Detection: The DAD is set to monitor a specific wavelength, often around 313 nm or 330 nm, to detect the UV filters.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective analysis, especially in complex matrices like human plasma or environmental water samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6][9][10]

Sample Preparation:

  • Human Plasma: A protein precipitation step is often performed, followed by phospholipid removal using specialized 96-well plates to clean up the sample.[4]

  • Water Samples: Solid-phase extraction (SPE) is a common technique to concentrate the analytes and remove interfering substances from the water matrix.[6]

  • Sunscreens: A simple dilution with an appropriate solvent is usually sufficient.[5]

LC-MS/MS Conditions:

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often used for faster and more efficient separations on columns like the Ethylene-Bridged Hybrid (BEH) C18.[4]

  • Ionization: Electrospray ionization (ESI) is typically used, and polarity switching may be employed to detect a wider range of compounds in a single run.[9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of UV filters in a given sample, highlighting the crucial role of the deuterated internal standard.

UV_Filter_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Sunscreen, Plasma, Water) Spike Spiking with This compound Internal Standard Sample->Spike Accurate Measurement Extraction Extraction / Cleanup (e.g., SPE, Protein Precipitation) Spike->Extraction Homogenization LC_Separation LC Separation (e.g., HPLC, UHPLC) Extraction->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Peak_Integration Peak Area Integration (Analyte and Internal Standard) MS_Detection->Peak_Integration Quantification Concentration Calculation (Using Calibration Curve) Peak_Integration->Quantification Ratio Calculation Result Final Result (LOD/LOQ Determination) Quantification->Result

Caption: General workflow for UV filter analysis.

This guide underscores the importance of robust analytical methodologies for the accurate quantification of sunscreen agents. The use of deuterated internal standards like this compound is a critical element in these methods, enabling researchers to achieve the low detection and quantification limits necessary for meaningful scientific investigation and regulatory compliance.

References

A Comparative Analysis of HPLC-UV and LC-MS/MS Methods for Oxybenzone Quantification Utilizing Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of analytical methods for the common UV filter, oxybenzone. This report details experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), incorporating Oxybenzone-d5 as an internal standard.

In the realm of pharmaceutical analysis and cosmetic science, accurate and robust quantification of active ingredients is paramount. Oxybenzone, a widely used UV filter in sunscreens and other personal care products, requires precise measurement to ensure product efficacy and safety. This guide provides a detailed comparison of two common analytical techniques, HPLC-UV and LC-MS/MS, for the determination of oxybenzone. The use of a stable isotope-labeled internal standard, this compound, is incorporated to enhance the accuracy and reliability of the LC-MS/MS method.

Executive Summary

This guide presents a comparative overview of HPLC-UV and LC-MS/MS methods for the quantification of oxybenzone. While both methods offer utility, they differ significantly in their sensitivity, selectivity, and complexity. LC-MS/MS, particularly when paired with an internal standard like this compound, generally provides superior sensitivity and specificity, making it ideal for bioanalytical studies and trace-level detection. HPLC-UV, on the other hand, is a cost-effective and robust technique suitable for routine quality control of finished products where oxybenzone concentrations are relatively high. The selection of the appropriate method is contingent on the specific analytical requirements, including the sample matrix, required limit of quantification, and available instrumentation.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS analyses are provided below. These protocols are synthesized from established methods in the scientific literature.[1][2][3][4][5]

Sample Preparation

A generalized sample preparation protocol for sunscreen formulations is as follows:

  • Accurately weigh approximately 100 mg of the sunscreen sample into a 50 mL volumetric flask.

  • Add a suitable solvent, such as methanol or a methanol/water mixture, and sonicate for 15-20 minutes to ensure complete dissolution of oxybenzone.

  • For the LC-MS/MS method, add a known concentration of the this compound internal standard solution at this stage.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Mix the solution thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 90:10 v/v) is often employed.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection is performed at a wavelength where oxybenzone exhibits maximum absorbance, typically around 308 nm.

  • Quantification: Quantification is based on an external standard calibration curve prepared from known concentrations of oxybenzone.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is often used for faster analysis.

  • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is common.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used to be compatible with the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the precursor ion of interest.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both oxybenzone and this compound are monitored for selective and sensitive detection.

  • Quantification: Quantification is based on the ratio of the peak area of oxybenzone to the peak area of the internal standard (this compound), plotted against a series of calibration standards.

Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for oxybenzone quantification based on published validation data.

Table 1: HPLC-UV Method Performance

ParameterTypical Performance
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Table 2: LC-MS/MS Method Performance (with this compound)

ParameterTypical Performance
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL

Method Cross-Validation Workflow

The logical workflow for a cross-validation study comparing HPLC-UV and LC-MS/MS for oxybenzone analysis is depicted in the following diagram.

CrossValidationWorkflow A Sample Collection (e.g., Sunscreen Batches) B Sample Preparation (Extraction) A->B C Spiking with This compound (for LC-MS/MS) B->C D HPLC-UV Analysis B->D E LC-MS/MS Analysis C->E F Data Acquisition (UV Absorbance) D->F G Data Acquisition (MRM Transitions) E->G H Quantification (External Standard) F->H I Quantification (Internal Standard) G->I J Method Validation Parameters (Linearity, Accuracy, Precision, LOD/LOQ) H->J I->J K Statistical Comparison of Results (e.g., Bland-Altman, t-test) J->K L Comparison Report K->L

Cross-validation workflow for HPLC-UV and LC-MS/MS analysis of oxybenzone.

Logical Relationship of Method Choice

The decision to use HPLC-UV or LC-MS/MS for oxybenzone analysis is driven by the specific requirements of the study. The following diagram illustrates the logical relationship between analytical needs and method selection.

MethodSelection cluster_0 Analytical Requirement cluster_1 Recommended Method A High Concentration Assay (e.g., Quality Control of Sunscreen) E HPLC-UV A->E Cost-effective, robust B Trace Level Analysis (e.g., Bioavailability, Environmental Monitoring) F LC-MS/MS with This compound B->F High sensitivity and selectivity C High Sample Throughput Needed C->E Simpler workflow C->F Can be automated D Complex Matrix with Interferences D->F Superior selectivity (MRM)

Decision tree for selecting an analytical method for oxybenzone.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring data integrity and reliability. For the quantification of oxybenzone, both HPLC-UV and LC-MS/MS offer viable solutions. HPLC-UV stands out as a practical choice for routine analysis of formulations with high concentrations of the analyte due to its simplicity and cost-effectiveness. Conversely, LC-MS/MS, especially when employing an isotopic internal standard like this compound, delivers unparalleled sensitivity and selectivity, making it the method of choice for challenging matrices and applications requiring low detection limits. Researchers and drug development professionals should carefully consider the specific goals of their analysis to select the most appropriate and efficient method.

References

Performance of Oxybenzone-d5 Across Mass Spectrometer Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected performance of Oxybenzone-d5, a common internal standard, across different mass spectrometry platforms. The data presented is synthesized from publicly available application notes and research articles. While direct head-to-head comparisons for this compound are limited, the performance metrics for its non-deuterated counterpart, Oxybenzone, serve as a reliable proxy for what can be expected.

Data Presentation: Performance Metrics

The following table summarizes the typical performance characteristics for the analysis of Oxybenzone on commonly used mass spectrometer instruments. As an internal standard, this compound is expected to exhibit similar, if not more stable, performance under these conditions.

Instrument TypeKey Performance Parameters
Triple Quadrupole (QqQ) Limit of Quantification (LOQ): Typically in the low ng/mL to pg/mL range. For instance, methods for similar compounds have achieved LOQs of 0.2 ng/mL.[1] Linearity: Excellent, with correlation coefficients (r²) often exceeding 0.99 over several orders of magnitude (e.g., 1–200 ng/mL).[2] Precision: High, with relative standard deviations (%RSD) generally below 15%. Scan Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing high selectivity and sensitivity.
Quadrupole Time-of-Flight (Q-TOF) Limit of Quantification (LOQ): Generally in the low to mid ng/mL range. While often less sensitive than QqQ in targeted mode, modern instruments are highly competitive. Linearity: Very good, with r² values typically >0.99. Precision: Good, with %RSDs suitable for quantitative studies. Key Advantage: High mass accuracy and resolution, enabling confident identification and structural elucidation of unknowns in addition to quantification.
Orbitrap Limit of Quantification (LOQ): Can achieve low ng/mL to sub-ng/mL levels, depending on the specific model and acquisition mode. High-resolution instruments have demonstrated a limit of quantitation of 0.002% in some applications.[3] Linearity: Excellent, with a wide dynamic range. Precision: High, comparable to QqQ instruments. Key Advantage: Unmatched mass resolution and accuracy, which is beneficial for complex matrix analysis and reducing interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Limit of Detection (LOD): Can reach low levels, for example, 0.17-0.29 μg/L for Oxybenzone in water samples.[4] Linearity: Good, with correlation coefficients in the range of 0.990-0.999 for concentration ranges like 0.5-25 μg/L.[4] Precision: Good, with method uncertainty reported to be less than 7% for concentrations of 5 μg/L and higher.[4] Note: Requires derivatization for some non-volatile compounds, but can be very effective for others.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of Oxybenzone, where this compound would be used as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common technique for the analysis of Oxybenzone and similar compounds in various matrices.

1. Sample Preparation (Sunscreen Matrix)

  • Weighing: Accurately weigh approximately 10 mg of the sunscreen sample.

  • Extraction: Add 10 mL of methanol and vortex for 5 minutes.

  • Internal Standard Spiking: At this stage, a known concentration of this compound in methanol would be added.

  • Centrifugation: Centrifuge the solution at high speed (e.g., 4500 rpm) for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[2]

2. Liquid Chromatography (LC) Conditions

  • LC System: An ExionLC AD system or similar.[2]

  • Column: Phenomenex Luna Omega Polar C18 (100 Å, 3 µm, 100 mm x 4.6 mm) or an Agilent InfinityLab Poroshell 120 EC-C18 (2.1 mm × 50 mm, 1.9 µm).[2][5]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.[6]

  • Flow Rate: Typically around 0.5-1.0 mL/min.[6]

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry (MS) Conditions (Triple Quadrupole)

  • Instrument: SCIEX QTRAP 4500 or Agilent 6470B Triple Quadrupole LC/MS.[2][5]

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for Oxybenzone. Some methods use polarity switching to analyze a wider range of compounds in a single run.[2][5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both Oxybenzone and this compound. For example, for unlabeled Oxybenzone, one might monitor the transition from m/z 229.1 to 151.1.

Mandatory Visualization

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte like Oxybenzone using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_process Data Processing sample Sample Matrix (e.g., Sunscreen, Plasma) spike Spike with This compound (IS) sample->spike extract Solvent Extraction (e.g., Methanol) spike->extract cleanup Centrifuge & Filter extract->cleanup lc LC Separation (e.g., C18 Column) cleanup->lc ms MS/MS Detection (e.g., Triple Quadrupole) lc->ms data Data Acquisition (MRM Mode) ms->data integrate Peak Integration data->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quant Quantification ratio->quant curve Calibration Curve curve->quant

Caption: Workflow for quantitative analysis using an internal standard.

This guide provides a foundational understanding of the performance of this compound in various mass spectrometry instruments. For specific applications, it is always recommended to perform in-house validation to establish instrument-specific performance metrics.

References

A Comparative Guide to Certified Reference Materials for Oxybenzone and Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring the highest accuracy and reliability in analytical measurements, the selection of appropriate certified reference materials (CRMs) is paramount. This guide provides a detailed comparison of commercially available CRMs for Oxybenzone and its deuterated internal standard, Oxybenzone-d5, focusing on key performance characteristics and the analytical methodologies used for their certification.

This document outlines the product specifications from leading suppliers, presents available quantitative data in comparative tables, and details the experimental protocols for crucial analytical tests. This objective comparison is intended to assist users in selecting the most suitable CRMs for their specific applications, ranging from pharmaceutical quality control to environmental and food safety analysis.

Comparison of Certified Reference Materials

Certified reference materials for Oxybenzone and this compound are available from several reputable suppliers. The following tables summarize the key specifications and quantitative data for the products offered by HPC Standards, Sigma-Aldrich, MedChemExpress, Cambridge Bioscience, and AbMole.

Oxybenzone Certified Reference Materials
SupplierProduct Name/GradeCatalog No.Purity/AssayFormat
HPC Standards Oxybenzone677531Data not publicly availableNeat Solid
Oxybenzone solution6860151000 µg/ml in MethanolSolution
Sigma-Aldrich Oxybenzone analytical standard59647≥98% (GC)Neat Solid
Oxybenzone Pharmaceutical Secondary Standard; Certified Reference MaterialPHR1074Traceable to USP 1485001Neat Solid
Oxybenzone United States Pharmacopeia (USP) Reference Standard1485001-Neat Solid
MedChemExpress Oxybenzone (Standard)HY-A0067R99.94%Neat Solid
Cambridge Bioscience OxybenzoneCAY42170-250 g≥98%Solid
AbMole OxybenzoneM5843>99.5%Solid
This compound Certified Reference Materials
SupplierProduct Name/GradeCatalog No.PurityIsotopic EnrichmentFormat
HPC Standards D5-Oxybenzone685003Data not publicly availableData not publicly availableNeat Solid
Sigma-Aldrich Oxybenzone-(phenyl-d5) PESTANAL®, analytical standard73875≥98.0% (GC)[1]Data not publicly availableNeat Solid
MedChemExpress This compoundHY-A0067SData not publicly availableData not publicly availableSolid

Experimental Protocols

The certification of reference materials involves a comprehensive set of analytical tests to confirm identity, determine purity, and, for isotopically labeled compounds, to establish the isotopic enrichment. Below are detailed methodologies for key experiments typically employed in the characterization of Oxybenzone and this compound CRMs.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of organic compounds like Oxybenzone.

Principle: The method separates the main component from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer).[2][3]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled, for example, at 25°C.[4]

  • Detection Wavelength: A wavelength where Oxybenzone has significant absorbance, such as 288 nm or 330 nm, is selected for monitoring.[2][4]

  • Injection Volume: Typically 10-20 µL.[4]

Sample Preparation:

  • Accurately weigh a suitable amount of the Oxybenzone CRM.

  • Dissolve the material in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the peak area of Oxybenzone relative to the sum of the areas of all peaks in the chromatogram.

Identity Confirmation and Purity by Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment and identity confirmation.

Principle: The sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The FID provides a response proportional to the mass of the organic compound, while an MS detector provides structural information for identity confirmation.

Instrumentation and Conditions:

  • GC System: Equipped with an injector, a capillary column, a column oven, and a detector (FID or MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is typically used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: Set to ensure complete vaporization of the sample without degradation (e.g., 250-280°C).

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a final temperature.

  • Detector Temperature: Maintained at a high temperature to prevent condensation (e.g., 280-300°C).

Sample Preparation:

  • Prepare a solution of the CRM in a volatile organic solvent (e.g., acetone or ethyl acetate).

  • The concentration should be optimized for the sensitivity of the detector.

Data Analysis: Purity is determined by area normalization, similar to HPLC. For identity confirmation with MS, the obtained mass spectrum is compared with a reference spectrum.

Isotopic Enrichment Determination of this compound by Mass Spectrometry (MS)

The isotopic enrichment of a deuterated standard is a critical parameter and is typically determined using mass spectrometry.

Principle: This method relies on the mass difference between the deuterated and non-deuterated isotopologues. By analyzing the ion abundances in the mass spectrum, the percentage of the deuterated species can be calculated.[5]

Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurements and to resolve potential interferences.[5] The MS can be coupled with either GC or LC for sample introduction.

  • Ionization Source: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Procedure:

  • Acquire the mass spectrum of the this compound sample, focusing on the molecular ion region.

  • Identify and integrate the peak areas for the molecular ions of the deuterated (d5) and non-deuterated (d0) forms of Oxybenzone, as well as any other significant isotopologues (d1, d2, d3, d4).

  • The isotopic enrichment is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Visualizing Experimental Workflows

To provide a clearer understanding of the analytical processes involved in the certification of these reference materials, the following diagrams illustrate the typical workflows.

Purity_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis & Certification weigh Accurate Weighing of CRM dissolve Dissolution in a Suitable Solvent weigh->dissolve filter Filtration dissolve->filter hplc HPLC Analysis filter->hplc Inject into HPLC gc GC Analysis filter->gc Inject into GC integrate Peak Integration hplc->integrate gc->integrate calculate Purity Calculation integrate->calculate certify Certification calculate->certify

Workflow for Purity Determination of Oxybenzone CRM.

Isotopic_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Certification dissolve Dissolution of this compound ms_analysis GC-MS or LC-MS Analysis dissolve->ms_analysis ion_integration Isotopologue Ion Integration ms_analysis->ion_integration enrichment_calc Isotopic Enrichment Calculation ion_integration->enrichment_calc certify Certification enrichment_calc->certify

Workflow for Isotopic Enrichment Determination of this compound CRM.

Conclusion

The selection of a certified reference material for Oxybenzone or this compound should be based on a thorough evaluation of the product's specifications and the analytical requirements of the intended application. While several suppliers offer these CRMs, the level of detail in publicly available documentation varies. For critical applications, it is recommended to obtain the Certificate of Analysis for the specific lot to be purchased to ensure it meets the necessary criteria for purity, concentration, and, in the case of this compound, isotopic enrichment. The experimental protocols and workflows provided in this guide offer a foundational understanding of the rigorous testing these materials undergo, ensuring their suitability as high-quality reference standards.

References

Safety Operating Guide

Proper Disposal of Oxybenzone-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Oxybenzone-d5 in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and environmental compliance.

This compound, a deuterated analog of the common UV-filtering agent Oxybenzone, requires careful handling and disposal due to its potential environmental toxicity. While the deuteration does not significantly alter the chemical's primary hazards, proper disposal is crucial to mitigate its impact, particularly on aquatic ecosystems. Adherence to established laboratory waste management protocols is mandatory.

Quantitative Data: Aquatic Toxicity of Oxybenzone

The following table summarizes the known aquatic toxicity of non-deuterated Oxybenzone. These values are provided to emphasize the importance of preventing environmental release. It is presumed that the deuterated form exhibits similar toxicity.

Organism/EndpointConcentrationExposure TimeEffectReference
Coral (Stylophora pistillata) planulae139 µg/L24 hours (in light)LC50 (Lethal Concentration, 50%)[1]
Coral (Stylophora pistillata) planulae779 µg/L24 hours (in dark)LC50 (Lethal Concentration, 50%)[1]
Coral (Stylophora pistillata) planulae6.5 µg/L24 hours (in light)EC20 (Effective Concentration, 20% - deformity)[1]
Coral Cells (7 species)8 to 340 µg/L4 hours (in light)LC50 (Lethal Concentration, 50%)[1]
Daphnia spp.1,090 to 3,030 µg/L24 to 48 hoursEC/LC50 (Effective/Lethal Concentration, 50%)[2]
Fish (Oryzias latipes) larvae395.6 µg/L96 hoursLC50 (Lethal Concentration, 50%)[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling this compound or its waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles.
  • Chemical-resistant gloves (e.g., nitrile).
  • A lab coat.

2.0 Waste Segregation and Collection

2.1. Do not dispose of this compound down the drain or in regular trash. [3] 2.2. Designate a specific, compatible waste container for this compound waste. The container must be in good condition with a secure, screw-top cap.[4] 2.3. Collect all materials contaminated with this compound, including surplus product, solutions, and contaminated consumables (e.g., pipette tips, wipes), in this designated container. 2.4. Waste Compatibility: Do not mix this compound waste with incompatible chemicals. It should be collected as a non-halogenated organic solvent waste. Avoid mixing with acids, bases, or strong oxidizing agents.[4]

3.0 Waste Container Labeling and Storage

3.1. Immediately label the waste container with the following information:

  • "Hazardous Waste"
  • "this compound"
  • Accumulation start date (the date the first waste is added).
  • Associated hazards (e.g., "Environmental Hazard"). 3.2. Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] 3.3. The SAA must be at or near the point of generation and under the control of the laboratory personnel. 3.4. Ensure the waste container is kept closed at all times, except when adding waste.[5][6] 3.5. Store the container in secondary containment to prevent spills from reaching drains.

4.0 Disposal of Empty Containers

4.1. An "empty" container that held this compound must be managed as hazardous waste. 4.2. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). 4.3. The rinsate from this process must be collected and disposed of as this compound hazardous waste. 4.4. Once triple-rinsed, deface the original label on the container before disposal in regular laboratory glass or plastic recycling, as appropriate.[6]

5.0 Arranging for Final Disposal

5.1. Once the waste container is full or has been accumulating for a set period (typically 6-12 months, check institutional guidelines), arrange for its disposal. 5.2. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. 5.3. The primary method of disposal for this compound is through a licensed hazardous waste disposal company.[2] 5.4. The typical disposal process involves dissolving or mixing the material with a combustible solvent and subsequent incineration in a chemical scrubber.

Disposal Workflow Diagram

Oxybenzone_d5_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect this compound Waste (Surplus, Solutions, Contaminated Items) PPE->Collect Segregate Segregate as Non-Halogenated Organic Waste Collect->Segregate Container Use a Designated, Compatible, and Labeled Waste Container Segregate->Container Store Store in a Designated Satellite Accumulation Area (SAA) Container->Store Secure Keep Container Closed and in Secondary Containment Store->Secure Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Secure->Contact_EHS Licensed_Disposal Transfer to a Licensed Hazardous Waste Disposal Company Contact_EHS->Licensed_Disposal Incineration Incineration via Combustible Solvent Mixture Licensed_Disposal->Incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Oxybenzone-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Oxybenzone-d5

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Classification

This compound, the deuterated form of Oxybenzone, presents several hazards that necessitate careful handling. While not classified as a carcinogen by IARC, NTP, or OSHA, it is associated with skin, eye, and respiratory irritation and is notably toxic to aquatic life.[1][2][3]

Hazard ClassificationGHS PictogramStatement
Skin IrritationGHS07H315: Causes skin irritation.[2][3]
Eye IrritationGHS07H319: Causes serious eye irritation.[2][3]
Specific target organ toxicityGHS07H335: May cause respiratory irritation.[2][3]
Hazardous to the aquatic environmentGHS09H400: Very toxic to aquatic life.[1][4]
Hazardous to the aquatic environmentGHS09H411: Toxic to aquatic life with long lasting effects.[1][4]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements for handling this compound.

SituationRequired Personal Protective Equipment
Routine Handling (weighing, preparing solutions)- Eye/Face Protection: Safety glasses with side-shields or goggles, approved under NIOSH (US) or EN 166 (EU) standards.[1] - Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). - Body Protection: Laboratory coat.
Generating Dust or Aerosols - Respiratory Protection: NIOSH-approved P1 filter respirator.[1] - Eye/Face Protection: Safety goggles. - Hand Protection: Chemical-resistant gloves. - Body Protection: Laboratory coat.
Spill Cleanup - Respiratory Protection: NIOSH-approved P1 filter respirator.[1] - Eye/Face Protection: Safety goggles or a face shield. - Hand Protection: Heavy-duty chemical-resistant gloves. - Body Protection: Chemical-resistant apron or coveralls.
Fire Emergency - Self-contained breathing apparatus (SCBA) and full protective clothing.[4][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.

Experimental Protocol: Safe Handling of this compound
  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or creating solutions.[3]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Donning PPE:

    • Before handling the compound, put on all required PPE as detailed in the table above.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[5]

    • When weighing, use a balance with a draft shield or conduct the operation within a fume hood.

    • For creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[1][3]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[3][4]

    • Given that the compound may be hygroscopic and moisture-sensitive, consider storage in a desiccator.[3][5]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.[1]

    • Clean the work area to remove any residual contamination.

    • Remove and properly dispose of or decontaminate PPE.

Spill Management Protocol
  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Don the appropriate PPE for spill cleanup.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[5] Dampening the solid with 60-70% ethanol may be an option to reduce dust.[6]

    • Place the spilled material into a sealed, labeled container for disposal.[3][5]

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Collect all cleanup materials in a sealed container for proper disposal.

  • Reporting:

    • Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

This compound is very toxic to aquatic life, and its disposal must be managed to prevent environmental release.[1]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes), and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this compound down the drain.[1][5]

  • Waste Disposal:

    • Dispose of the waste through an approved hazardous waste disposal facility.[1]

    • The recommended disposal method is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling and Disposal of this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep 1. Review SDS & Protocols ppe 2. Don Appropriate PPE prep->ppe setup 3. Prepare Work Area (Fume Hood) ppe->setup handle 4. Weigh & Prepare Solutions setup->handle storage 5. Store Properly handle->storage spill Spill Occurs handle->spill first_aid Exposure Occurs handle->first_aid decon 6. Decontaminate Work Area storage->decon waste 7. Segregate & Label Waste decon->waste dispose 8. Dispose via Approved Vendor waste->dispose end_proc Procedure Complete dispose->end_proc spill->waste Contain & Clean first_aid->prep Seek Medical Attention & Re-evaluate Protocol start Start start->prep

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.